molecular formula C7H10BNO3 B1426210 5-Methoxy-4-methylpyridine-3-boronic acid CAS No. 1451391-97-1

5-Methoxy-4-methylpyridine-3-boronic acid

Cat. No.: B1426210
CAS No.: 1451391-97-1
M. Wt: 166.97 g/mol
InChI Key: ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-methylpyridine-3-boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=C1C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 5-Methoxy-4-methylpyridine-3-boronic acid, a valuable building block for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles, offering a robust framework for the successful preparation of this versatile compound.

Introduction: The Significance of this compound in Modern Drug Discovery

Substituted pyridine boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials. This compound, in particular, serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern allows for the introduction of a methoxy and a methyl group onto a pyridine scaffold, functionalities that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The boronic acid moiety at the 3-position provides a reactive handle for the facile construction of biaryl and heteroaryl structures, which are prevalent motifs in many kinase inhibitors and other therapeutic agents.[4][5]

Strategic Approach to Synthesis: The Lithiation-Borylation of a Halopyridine Precursor

The most direct and widely employed strategy for the synthesis of aryl and heteroaryl boronic acids is the reaction of an organometallic intermediate with a borate ester. For the preparation of this compound, a halogen-metal exchange followed by borylation is the most logical and efficient approach. This method involves the deprotonation of a suitable halopyridine precursor at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated species with a trialkyl borate.

Selection of the Starting Material: 3-Bromo-5-methoxy-4-methylpyridine

The judicious choice of the starting material is critical for the success of any synthetic endeavor. For the synthesis of this compound, 3-bromo-5-methoxy-4-methylpyridine emerges as the ideal precursor. This compound is commercially available from various chemical suppliers, obviating the need for a multi-step synthesis of the starting material. The bromine atom at the 3-position is sufficiently reactive to undergo facile lithium-halogen exchange, while the methoxy and methyl substituents are generally stable under the reaction conditions.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound via lithiation-borylation proceeds through a well-established two-step mechanism:

  • Lithium-Halogen Exchange: The reaction is initiated by the addition of an organolithium reagent, typically n-butyllithium (n-BuLi), to a solution of 3-bromo-5-methoxy-4-methylpyridine at a very low temperature (typically -78 °C). The highly polar carbon-lithium bond of n-BuLi facilitates the exchange of the bromine atom on the pyridine ring with a lithium atom, generating a highly reactive lithiated pyridine intermediate. The low temperature is crucial to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.

  • Borylation and Hydrolysis: The in situ generated lithiated pyridine is then treated with a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of the borate ester, forming a borate complex. Subsequent acidic workup hydrolyzes the borate ester to yield the desired this compound.

Synthesis_Mechanism Start 3-Bromo-5-methoxy- 4-methylpyridine Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Lithiation + n-BuLi Intermediate Lithiated Pyridine Intermediate Lithiation->Intermediate Borylation Borylation (B(OiPr)₃) Intermediate->Borylation + B(OiPr)₃ Borate_Complex Borate Complex Borylation->Borate_Complex Hydrolysis Acidic Workup (e.g., aq. HCl) Borate_Complex->Hydrolysis + H₃O⁺ Product 5-Methoxy-4-methylpyridine- 3-boronic acid Hydrolysis->Product

Diagram of the overall synthetic workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Bromo-5-methoxy-4-methylpyridine202.0410.02.02 g
Anhydrous Tetrahydrofuran (THF)72.11-50 mL
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
Triisopropyl borate188.1712.02.7 mL
1 M Hydrochloric acid (aq)36.46-As needed
Diethyl ether74.12-For extraction
Brine (saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying
Procedure
  • Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-5-methoxy-4-methylpyridine (2.02 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (50 mL) to the flask and stir the mixture until the starting material is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (2.7 mL, 12.0 mmol) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the pH of the aqueous layer is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by silica gel chromatography.

Experimental_Workflow A 1. Dissolve Starting Material in THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 1 hour at -78 °C C->D E 5. Add Triisopropyl borate dropwise D->E F 6. Warm to RT and stir for 2 hours E->F G 7. Quench with aq. HCl F->G H 8. Extract with Diethyl Ether G->H I 9. Wash with Brine H->I J 10. Dry and Concentrate I->J K 11. Purify Product J->K

References

An In-Depth Technical Guide to 5-Methoxy-4-methylpyridine-3-boronic acid: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. The strategic functionalization of the pyridine scaffold is therefore a central theme in drug design. 5-Methoxy-4-methylpyridine-3-boronic acid has emerged as a valuable and highly versatile building block, enabling the efficient synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of novel kinase inhibitors.

Core Compound Identification

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1451391-97-1[1][2]
Molecular Formula C₇H₁₀BNO₃[1][2]
Molecular Weight 166.97 g/mol [2]

Chemical Structure:

Caption: Structure of this compound

Synthesis and Mechanism

The synthesis of substituted pyridinylboronic acids is a well-established field, driven by their immense utility in cross-coupling reactions.[3][4] The primary routes involve either the borylation of a pre-functionalized pyridine ring or the construction of the pyridine ring with the boron moiety already incorporated. For this compound, the most common and industrially scalable approach involves a halogen-metal exchange followed by borylation.

This process typically starts from a corresponding bromopyridine. The rationale for this multi-step synthesis lies in the precise and high-yielding nature of each transformation, allowing for the creation of a highly functionalized and reactive building block.

Step 1: Synthesis of the Bromopyridine Precursor (e.g., 3-Bromo-5-methylpyridine)

The necessary precursor is a bromopyridine with the desired substitution pattern. For instance, the synthesis of 3-bromo-5-methylpyridine can be achieved through a Sandmeyer-type reaction from 3-amino-5-methylpyridine.

Detailed Protocol:

  • Salt Formation: 3-Amino-5-methylpyridine is reacted with an acid to form a salt.

  • Diazotization: The resulting salt is cooled to between -10°C and 0°C, and liquid bromine is added dropwise. This is followed by the dropwise addition of a sodium nitrite aqueous solution to form the diazonium salt.

  • Bromination: The diazonium intermediate is then converted to the bromo-derivative.

  • Work-up: The pH of the solution is adjusted to alkaline, followed by extraction, drying, and concentration to yield 3-bromo-5-methylpyridine.[5]

A similar strategy can be employed to synthesize the required 3-bromo-5-methoxy-4-methylpyridine precursor, although specific reaction conditions would need to be optimized.

Step 2: Conversion to Boronic Acid via Halogen-Metal Exchange

This is the most fundamental method for preparing pyridinylboronic acids.[3] It involves the reaction of the bromopyridine with a strong organolithium reagent at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate.

Reaction Causality:

  • Low Temperature (-78 °C to -40 °C): The use of very low temperatures is critical to prevent side reactions of the highly reactive 3-lithiopyridine intermediate.[6]

  • Organolithium Reagent (e.g., n-Butyllithium): This strong base rapidly performs a lithium-halogen exchange with the bromopyridine, creating a nucleophilic carbon center at the 3-position.

  • Trialkyl Borate (e.g., Triisopropyl borate): This electrophilic boron source is attacked by the lithiated pyridine.

  • Acidic Work-up: Hydrolysis of the resulting boronate ester furnishes the final boronic acid.

G cluster_0 Synthesis Workflow Start 3-Bromo-5-methoxy- 4-methylpyridine Step1 Halogen-Metal Exchange (n-BuLi, THF, -78°C) Start->Step1 Intermediate Lithiated Pyridine Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate) Intermediate->Step2 Boronate Boronate Ester Step2->Boronate Step3 Hydrolysis (Acidic work-up) Boronate->Step3 End 5-Methoxy-4-methylpyridine- 3-boronic acid Step3->End

Caption: General workflow for the synthesis of the target boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms with exceptional functional group tolerance and generally high yields.[7]

The electron-rich nature of the pyridine ring in this specific building block, enhanced by the methoxy and methyl substituents, influences its reactivity and makes it an attractive component for molecules targeting the ATP-binding site of protein kinases, where such features can be advantageous for achieving high potency and selectivity.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., a bromo-quinazoline), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-methoxy-4-methylpyridinyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Dimer Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Dimer Transmetal Transmetalation Transmetal->PdII_Dimer PdII_Dimer->Pd0 RedElim Reductive Elimination PdII_Dimer->RedElim Product Product Ar¹-Ar² RedElim->Product Ar1X Electrophile (e.g., Bromo-quinazoline) Ar1X->OxAdd Ar2BOH2_OH Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2_OH->Transmetal Ar2BOH2 Boronic Acid (Ar²) (5-Methoxy-4-methyl-..) Ar2BOH2->Ar2BOH2_OH Activation Base Base (e.g., Na₂CO₃) Base->Ar2BOH2_OH BoronWaste B(OH)₃ + X⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Application: Synthesis of Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a privileged structure found in numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[7] The functionalization at key positions of this core is critical for achieving desired potency and selectivity. This compound serves as an ideal coupling partner to introduce a substituted pyridine moiety onto a halo-quinazoline core.

Detailed Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the bromo-quinazoline derivative (1.0 equivalent), this compound (1.2 equivalents), and a base such as sodium carbonate (2.5 equivalents).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water). To this suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.1 equivalents).

  • Reaction: Heat the mixture to a specified temperature (e.g., 100 °C) and stir overnight. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final 2-aryl-quinazoline product.[7]

Safety and Handling

Substituted pyridine boronic acids require careful handling in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Irritation: This class of compounds can cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place, often under refrigeration and protected from light to maintain product quality.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis, while requiring careful control of reaction conditions, is based on reliable and scalable chemical transformations. Its true value is realized in its application in Suzuki-Miyaura cross-coupling reactions, providing a robust and versatile method for constructing complex, heteroaromatic scaffolds. The specific substitution pattern of this reagent makes it particularly suitable for the synthesis of kinase inhibitors and other targeted therapeutics, where fine-tuning of electronic and steric properties is paramount for achieving desired biological activity. As the demand for novel, highly specific therapeutics continues to grow, the importance of such well-designed chemical tools will only increase.

References

An In-Depth Technical Guide to 5-Methoxy-4-methylpyridine-3-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-4-methylpyridine-3-boronic acid, a key building block in modern medicinal chemistry. The document details a proposed synthetic route, purification strategies, and in-depth characterization methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it explores the compound's critical role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction, and its application in the synthesis of biologically active molecules, with a focus on kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Substituted Pyridine Boronic Acids in Medicinal Chemistry

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Their ability to engage in hydrogen bonding and other key interactions with biological targets makes them a cornerstone of modern drug design. Boronic acids, and their corresponding esters, have emerged as indispensable tools in organic synthesis, largely due to their versatility, stability, and relatively low toxicity. The combination of these two entities in molecules such as this compound creates a powerful building block for the efficient construction of complex molecular architectures.

The boronic acid functional group is a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a robust and highly functional group-tolerant method for the synthesis of biaryl and heteroaryl structures. These motifs are frequently found in the core of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

This guide will focus specifically on this compound, a molecule that combines the desirable features of a substituted pyridine with the synthetic utility of a boronic acid. Its unique substitution pattern offers specific steric and electronic properties that can be exploited in the design of novel therapeutic agents.

Synthesis and Purification

Proposed Synthetic Pathway: Lithiation-Borylation

The proposed synthesis starts from a readily available halogenated precursor, 3-bromo-5-methoxy-4-methylpyridine. This starting material can be subjected to a lithium-halogen exchange at low temperature using an organolithium reagent, such as n-butyllithium, to generate the corresponding 3-lithiopyridine intermediate. This highly reactive species is then quenched with a borate ester, typically triisopropyl borate, to form the boronic ester. Subsequent acidic hydrolysis yields the desired this compound.

Synthesis_Pathway start 3-Bromo-5-methoxy-4-methylpyridine intermediate1 3-Lithio-5-methoxy-4-methylpyridine start->intermediate1 n-BuLi, THF, -78 °C intermediate2 This compound triisopropyl ester intermediate1->intermediate2 B(O-iPr)3 product This compound intermediate2->product H3O+

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3-Bromo-5-methoxy-4-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methoxy-4-methylpyridine dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of aqueous HCl at 0 °C.

  • Adjust the pH of the aqueous layer to approximately 7 with aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Strategy

Boronic acids can be challenging to purify by standard column chromatography due to their propensity to form anhydrides (boroxines) and their polar nature. A common and effective purification method involves recrystallization or an acid-base extraction procedure.[3]

Protocol for Purification by Acid-Base Extraction:

  • Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.

  • Carefully acidify the aqueous layer with aqueous HCl until the boronic acid precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the purified this compound.

In-Depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data based on the analysis of similar structures and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy group protons.

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons at the C2 and C6 positions of the pyridine ring. The exact chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8-4.0 ppm.

  • Methyl Protons: A singlet for the three protons of the methyl group (-CH₃) is anticipated in the upfield region, likely around δ 2.2-2.5 ppm.

  • Boronic Acid Proton: The acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with deuterium in deuterated solvents and may not always be observed.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the boronic acid group (C3) will likely be deshielded. Chemical shift prediction tools can provide more precise estimations.[4][5]

  • Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

  • Methyl Carbon: The methyl carbon signal is expected in the upfield region, typically around δ 15-20 ppm.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
H28.2 - 8.4~145
C2-~148
C3-~125
C4-~155
H68.0 - 8.2~140
C6-~142
OCH₃3.9 - 4.1~56
CH₃2.3 - 2.5~18
B(OH)₂broad, variable-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For boronic acids, electrospray ionization (ESI) is a common technique. However, boronic acids can be challenging to analyze directly by MS due to their tendency to form boroxines (cyclic anhydrides) in the gas phase.[6] Derivatization to the pinacol ester or analysis in the presence of a diol matrix can improve the quality of the mass spectrum.

  • Expected Molecular Ion: For the parent compound (C₇H₁₀BNO₃), the expected [M+H]⁺ ion would be at m/z 168.07.

  • Fragmentation Pattern: The fragmentation of pyridine boronic acids can be complex. Common fragmentation pathways may involve the loss of water, the boronic acid group, or cleavage of the substituents from the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • B-O Stretch: A strong absorption band between 1300 and 1400 cm⁻¹ is characteristic of the B-O stretching vibration.

  • C-O Stretch: The C-O stretching of the methoxy group is expected in the 1000-1300 cm⁻¹ region.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (Boronic Acid)3200-3600 (broad)
C-H (Aromatic)>3000
C-H (Aliphatic)<3000
C=C, C=N (Aromatic Ring)1400-1600
B-O (Boronic Acid)1300-1400 (strong)
C-O (Methoxy)1000-1300

Table 2: Characteristic Infrared (IR) Absorption Frequencies.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound in drug discovery is as a key building block in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[1][7] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4]

Suzuki_Coupling reagent1 This compound product 5-Methoxy-4-methyl-3-(R)-pyridine reagent1->product reagent2 Aryl/Heteroaryl Halide (R-X) reagent2->product catalyst Pd Catalyst, Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Components of the Suzuki-Miyaura Coupling:

  • Palladium Catalyst: A variety of palladium catalysts can be used, often in combination with phosphine ligands. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced Buchwald or N-heterocyclic carbene (NHC) based catalysts.[8]

  • Base: A base is required to activate the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heteroaromatic core, and the Suzuki-Miyaura coupling is a frequently employed method for their synthesis. This compound can be used to introduce a specifically substituted pyridine moiety into a potential kinase inhibitor scaffold. This can influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the methoxy and methyl groups can occupy specific pockets in the ATP-binding site of a kinase, leading to enhanced binding affinity. A notable example of a PIM kinase inhibitor in clinical trials, PIM447, features a substituted pyridine core, highlighting the importance of this scaffold in modern drug discovery.[9]

Broader Synthetic Utility

Beyond the Suzuki-Miyaura coupling, boronic acids can participate in a range of other useful transformations, including Chan-Lam coupling for the formation of C-N and C-O bonds, and Petasis reactions. The ability to convert the boronic acid functionality into other groups further enhances the synthetic utility of this compound as a versatile intermediate.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established lithiation-borylation protocols. The compound's structure can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The primary utility of this molecule lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, particularly for the development of novel kinase inhibitors and other biologically active compounds. This in-depth technical guide provides the necessary information for researchers to confidently synthesize, characterize, and utilize this important chemical entity in their drug discovery and development endeavors.

References

Interpreting the High-Resolution NMR Spectra of 5-Methoxy-4-methylpyridine-3-boronic acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of complex organic molecules.[1][2][3] This guide provides an in-depth, experience-driven analysis of the NMR data for 5-Methoxy-4-methylpyridine-3-boronic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. We will move beyond simple data reporting to explore the causal relationships between the molecule's electronic structure and its spectral features. This document details the predictive interpretation of ¹H, ¹³C, and ¹¹B NMR spectra, validated by advanced 2D NMR correlation techniques, and provides robust experimental protocols for acquiring high-quality, reproducible data.

Foundational Principles: The 'Why' Behind the Spectrum

The NMR spectrum of this compound is a direct reflection of its unique electronic landscape. The pyridine ring, inherently electron-deficient due to the electronegative nitrogen atom, creates a baseline deshielding effect on its ring protons and carbons.[4] This effect is then modulated by the substituents:

  • -OCH₃ Group (Position 5): The methoxy group exerts a strong electron-donating mesomeric effect (+M) and a moderate electron-withdrawing inductive effect (-I). The resonance effect dominates, increasing electron density primarily at the ortho (C4, C6) and para (C2) positions.

  • -CH₃ Group (Position 4): The methyl group is a weak electron-donating group through hyperconjugation and induction (+I).

  • -B(OH)₂ Group (Position 3): The boronic acid is an electron-withdrawing group, primarily through an inductive effect (-I).

Understanding this electronic interplay is critical for accurately predicting and assigning chemical shifts.

¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. For a standard analysis, a 5-10 mg sample is dissolved in 0.6 mL of a deuterated solvent like DMSO-d₆ or CDCl₃.[5]

Predicted Signals and Rationale
  • Pyridine Ring Protons (H2, H6):

    • H2: This proton is ortho to the electron-withdrawing nitrogen and meta to the boronic acid group. It experiences significant deshielding and is expected to appear far downfield.

    • H6: This proton is ortho to the nitrogen and the electron-donating methoxy group. The competing effects will place it in the aromatic region, but likely upfield relative to H2.

    • Multiplicity: With no adjacent proton neighbors, both H2 and H6 are expected to appear as singlets. Any observed splitting would be due to small, long-range couplings (e.g., ⁴J).

  • Methoxy Protons (-OCH₃):

    • These three equivalent protons are attached to an oxygen, which places their signal downfield from typical aliphatic protons. They will appear as a sharp singlet.

  • Methyl Protons (-CH₃):

    • These three protons are attached to the aromatic ring, which causes a slight downfield shift compared to a simple alkane. They will also appear as a sharp singlet.

  • Boronic Acid Protons (-B(OH)₂):

    • The two protons of the hydroxyl groups on the boron atom are acidic and undergo rapid chemical exchange with each other and with any trace water in the solvent. This results in a single, broad signal. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. In many cases, especially in methanol-d₄, this signal may exchange completely and not be observed.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.[1]

Predicted Signals and Rationale
  • Pyridine Ring Carbons (C2-C6):

    • C2 & C6: These carbons, adjacent to the electronegative nitrogen, are the most deshielded and will appear furthest downfield in the aromatic region.[1]

    • C5: The direct attachment of the electronegative oxygen atom of the methoxy group strongly deshields this carbon.

    • C4: This carbon is attached to the methyl group and is influenced by the adjacent methoxy and boronic acid substituents.

    • C3: This carbon is directly bonded to boron. Due to the quadrupolar nature of the boron nucleus (¹¹B has a spin I = 3/2), it can cause significant broadening of the signal of the attached carbon.[6] This phenomenon, known as quadrupolar relaxation, can sometimes render the C3 signal unobservable.

  • Substituent Carbons:

    • -OCH₃ Carbon: The methoxy carbon signal is characteristic and typically appears in the 55-60 ppm range.

    • -CH₃ Carbon: The methyl carbon is the most shielded, appearing furthest upfield.

¹¹B NMR Spectrum: The Boron Perspective

For any organoboron compound, ¹¹B NMR is an essential characterization technique. It provides direct information about the coordination state and chemical environment of the boron atom.[7]

  • Expected Chemical Shift: For a tricoordinate (sp² hybridized) aryl boronic acid, a single, characteristically broad signal is expected in the range of δ 28-34 ppm .[8][9] The broadness of the signal is a direct consequence of the fast quadrupolar relaxation of the ¹¹B nucleus.[10] The presence of an oxygen-based substituent (the methoxy group) on the ring generally results in a slight upfield shift compared to simple trialkylboranes.[8]

Data Summary and Visualization

Clear data presentation is crucial for efficient analysis.

Table 1: Predicted NMR Data for this compound
Assignment ¹H NMR ¹³C NMR
δ (ppm) Multiplicity
H2~8.4-8.6s
H6~8.2-8.4s
-OCH₃~3.9-4.1s
-CH₃~2.3-2.5s
-B(OH)₂Variable, Broads
C2N/A
C3N/A
C4N/A
C5N/A
C6N/A

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Visualizing the Molecule and Key Data

Caption: Structure of this compound with atom numbering.

Advanced 2D NMR: Unambiguous Structural Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are the gold standard for definitive structural proof.[11] They reveal through-bond correlations, piecing the molecular puzzle together with certainty.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment. It directly correlates each proton signal with the carbon it is attached to.[5] This experiment would provide four key cross-peaks, definitively linking:

    • The H2 signal to the C2 signal.

    • The H6 signal to the C6 signal.

    • The -OCH₃ proton singlet to the -OCH₃ carbon signal.

    • The -CH₃ proton singlet to the -CH₃ carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the connectivity across quaternary (non-protonated) carbons.[5][11] It shows correlations between protons and carbons that are two or three bonds apart.

Caption: Key expected 2- and 3-bond HMBC correlations for structural assignment.

Interpreting the HMBC:

  • The methyl protons (-CH₃) are expected to show correlations to C3, C4, and C5, confirming their position at C4.

  • The methoxy protons (-OCH₃) should show a strong correlation only to C5, confirming their attachment point.

  • The H2 proton will correlate to the quaternary carbons C4 and C3, as well as to C6.

  • The H6 proton will correlate to the quaternary carbons C4 and C5, as well as to C2.

This web of correlations provides an irrefutable confirmation of the substitution pattern on the pyridine ring.

Experimental Protocols for Data Acquisition

Trustworthy data begins with a robust protocol.

Protocol 1: Standard 1D and 2D NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound for ¹H/¹³C analysis. For ¹¹B NMR, ~4-5 mg is often sufficient.[7]

  • Solvent: Dissolve the sample in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a clean vial. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -B(OH)₂ protons.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: The residual solvent peak is typically used as the primary reference. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) if absolute precision is required.[3]

Protocol 2: Spectrometer Setup and Acquisition (400 MHz Example)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.

  • Tuning & Matching: Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹¹B). This ensures maximum signal-to-noise.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).

  • ¹H Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set spectral width to cover ~ -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover ~ 0 to 180 ppm.

    • A greater number of scans (e.g., 1024 or more) will be required due to lower sensitivity.

  • ¹¹B Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Set spectral width to cover ~ -50 to 100 ppm.

    • Reference the spectrum to BF₃·OEt₂ (δ = 0.00 ppm).[12]

  • 2D Acquisition (HSQC/HMBC):

    • Use standard, gradient-selected pulse programs (e.g., ghsqc and ghmbc).

    • Optimize acquisition parameters, particularly the number of increments in the indirect dimension and the number of scans per increment, to balance resolution and experiment time.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample (10-15 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Lock, Tune, Shim c->d e Acquire 1D Spectra (¹H, ¹³C, ¹¹B) d->e f Acquire 2D Spectra (HSQC, HMBC) e->f g Fourier Transform & Phase Correction f->g h Assign Signals (1D & 2D) g->h i Final Structure Confirmation h->i

Caption: A self-validating workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of this compound is a textbook example of the power of modern NMR spectroscopy. By synergistically applying 1D (¹H, ¹³C, ¹¹B) and 2D (HSQC, HMBC) techniques, a complete and unambiguous assignment of the molecular structure can be achieved. This guide emphasizes a logic-driven approach, where an understanding of the underlying electronic principles of the molecule allows for a predictive and confident interpretation of the spectral data. Following the detailed protocols herein will ensure the acquisition of high-fidelity, publication-quality data, which is indispensable for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Stability and Storage of 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-4-methylpyridine-3-boronic acid is a vital building block in contemporary medicinal chemistry and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. However, the inherent chemical nature of boronic acids, particularly their susceptibility to degradation, presents significant challenges for researchers. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and reactivity of this critical reagent, thereby safeguarding the reproducibility and success of their synthetic endeavors.

Chemical Properties and Intrinsic Stability

Understanding the fundamental chemical properties of this compound is paramount to appreciating its stability profile. The boronic acid functional group, -B(OH)₂, is a Lewis acid, capable of accepting an electron pair. This electronic characteristic, combined with the presence of the pyridine ring, dictates its reactivity and degradation pathways.

At physiological pH, boronic acids predominantly exist in their uncharged, trigonal planar form. However, in aqueous solutions with a pH higher than their pKa, they can convert to an anionic, tetrahedral boronate species.[1] This equilibrium is a critical consideration in both reaction conditions and long-term storage.

Arylboronic acids are known to be hygroscopic and can readily form stable cyclic anhydrides, known as boroxines, upon dehydration.[2] This process is often reversible but can impact the precise quantification and reactivity of the boronic acid.

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound. Proactive control of these factors is essential for preserving the compound's quality over time.

Moisture and Hydrolysis

Moisture is a primary adversary to the stability of boronic acids. The presence of water can lead to hydrolysis of boronic esters to their corresponding boronic acids, which can be a significant issue during analysis and storage.[3][4] While this compound is already a boronic acid, excess moisture can facilitate the formation of boroxines and other polymeric species, potentially altering its physical state and reactivity.[2] The hygroscopic nature of many boronic acids necessitates storage in a dry environment.[5]

Temperature

Elevated temperatures can accelerate degradation processes. While this compound is chemically stable under standard ambient conditions, long-term storage at elevated temperatures is not recommended. Lower temperatures are generally preferable to slow down any potential degradation reactions.

Light and Air

Exposure to light and air can also be detrimental. The Safety Data Sheet for this compound explicitly states that it is air and light sensitive. This sensitivity likely stems from the potential for oxidative degradation, a known pathway for some boronic acid derivatives.[6] Therefore, protection from light and storage under an inert atmosphere are crucial.

pH

The pH of the local environment can influence the stability of boronic acids. As mentioned, the equilibrium between the trigonal boronic acid and the tetrahedral boronate is pH-dependent.[1] While this is more of a concern in solution, residual acidic or basic contaminants in the solid material could potentially accelerate degradation.

Recommended Storage and Handling Conditions

Based on the intrinsic properties of this compound and related compounds, the following storage and handling protocols are recommended to ensure its long-term stability and performance.

ParameterRecommendationRationale
Temperature 2-8°C for long-term storage (months) [7] or -20°C for extended periods. [8]Reduces the rate of potential degradation pathways.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen). [5]Prevents oxidation and degradation from atmospheric moisture.
Container Tightly sealed, opaque containers. Protects from moisture, air, and light.[5][9]
Environment A dry, well-ventilated area. Minimizes exposure to ambient moisture.[5][9]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases. [5][10]Avoids violent or undesired chemical reactions.
Workflow for Handling and Dispensing

To maintain the integrity of the bulk material, a strict handling protocol should be followed.

Handling_Workflow cluster_Inert_Atmosphere Inert Atmosphere (Glovebox or Glove Bag) Equilibrate Equilibrate Container to Room Temperature Transfer Transfer to Glovebox/ Glove Bag Equilibrate->Transfer Dispense Dispense Required Amount Transfer->Dispense Seal_Aliquot Seal Aliquot Dispense->Seal_Aliquot Seal_Stock Reseal Stock Container Tightly Dispense->Seal_Stock End End Seal_Aliquot->End Store Store at 2-8°C under Inert Gas Seal_Stock->Store Start Start Start->Equilibrate

Caption: Recommended workflow for handling this compound.

Monitoring Stability Over Time

Regular assessment of the purity of this compound is crucial, especially for long-term storage or when using material from a previously opened container. The analysis of boronic acids can be challenging due to their potential for on-column hydrolysis and poor peak shape in traditional reversed-phase HPLC.[4][11]

Potential Degradation Pathway

One of the primary degradation pathways for boronic acids is the formation of boroxines through intermolecular dehydration.

Boroxine_Formation cluster_0 3x Boronic Acid BA1 R-B(OH)₂ Boroxine Boroxine (R-BO)₃ BA1->Boroxine -3 H₂O BA2 R-B(OH)₂ BA2->Boroxine -3 H₂O BA3 R-B(OH)₂ BA3->Boroxine -3 H₂O Boroxine->BA1 +3 H₂O Boroxine->BA2 +3 H₂O Boroxine->BA3 +3 H₂O Water 3x H₂O

Caption: Reversible formation of a boroxine from three boronic acid molecules.

Experimental Protocol: Stability Assessment by Non-Aqueous Capillary Electrophoresis (NACE)

Given the challenges with HPLC, Non-Aqueous Capillary Electrophoresis (NACE) presents a robust alternative for analyzing boronic acids without inducing hydrolysis.[4]

Objective: To determine the purity of this compound and identify any potential degradation products.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate

  • Capillary electrophoresis system with UV detection

Procedure:

  • Buffer Preparation: Prepare a background electrolyte (BGE) solution of 20 mM ammonium acetate in a mixture of ACN and MeOH (e.g., 90:10 v/v). Sonicate to dissolve and degas.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the BGE to prepare a 1 mg/mL stock solution.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Electrophoretic Separation:

    • Inject the sample solution into the capillary using a pressure injection.

    • Apply a separation voltage (e.g., 20-30 kV).

    • Monitor the separation at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Analyze for the presence of any additional peaks, which may indicate impurities or degradation products.

    • Calculate the purity of the sample based on the peak area percentage.

This NACE method provides a reliable means to assess the stability of this compound over time, ensuring that the material used in subsequent reactions is of high quality.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthetic chemistry. By understanding its inherent chemical properties and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Adherence to these recommendations will ensure the long-term stability and reactivity of this valuable reagent, contributing to the reproducibility and success of research and development endeavors.

References

An In-depth Technical Guide to the Solubility Profile of 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Methoxy-4-methylpyridine-3-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-proven methodologies for empirical solubility determination. As specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes knowledge from analogous boronic acids to establish a predictive framework and equips researchers with the necessary protocols to generate precise, reliable data.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a heterocyclic boronic acid of significant interest in medicinal chemistry. As a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its utility in creating novel bioactive molecules is vast.[1][2] However, the successful application of any compound in drug discovery hinges on its physicochemical properties, with solubility being a primary determinant of a molecule's developability.[3] Poor solubility can severely hamper absorption, lead to low bioavailability, and introduce artifacts in in-vitro assays, ultimately causing promising candidates to fail.[3][4][5]

This guide addresses the solubility of this compound by first establishing its core physicochemical properties and then delving into the complex factors that govern its behavior in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

PropertyValueSource
Molecular Formula C₇H₁₀BNO₃--INVALID-LINK--[6]
Molecular Weight 166.97 g/mol --INVALID-LINK--[7]
Appearance Solid (predicted)--INVALID-LINK--[7]
pKa (predicted) ~9--INVALID-LINK--[8]

The Chemistry of Boronic Acid Solubility: A Multifaceted Challenge

The solubility of boronic acids is more complex than that of typical small molecules. Several competing equilibria and structural transformations can occur in solution, profoundly impacting the amount of material that can be dissolved.

The Boroxine Equilibrium

A primary challenge in handling boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[9][10][11] This equilibrium between the monomeric acid and the trimeric, often less soluble, boroxine can lead to inconsistent and time-dependent solubility measurements.[11] The position of this equilibrium is influenced by the solvent, with non-polar environments favoring boroxine formation.[11]

Boroxine_Equilibrium cluster_0 Monomeric Boronic Acid (More Soluble) cluster_1 Trimeric Boroxine (Less Soluble) BoronicAcid 3 x (5-Methoxy-4-methylpyridin-3-yl)B(OH)₂ Boroxine Boroxine Anhydride BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydrolysis Water + 3 H₂O

Caption: Reversible dehydration of boronic acid to its less soluble boroxine form.

pH-Dependent Solubility

Boronic acids are Lewis acids with a pKa typically around 9.[1][8] In aqueous solutions, their solubility is highly dependent on pH. At pH values below their pKa, they exist predominantly in the neutral, trigonal form. As the pH increases above the pKa, the boronic acid is converted to the anionic, tetrahedral boronate species, which is generally more water-soluble.[1] This pH-dependent behavior is a critical consideration for formulation and for biological assays conducted at physiological pH.[12]

pH_Equilibrium cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Trigonal R-B(OH)₂ (Trigonal, Less Soluble) Tetrahedral [R-B(OH)₃]⁻ (Tetrahedral, More Soluble) Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal + H⁺

Caption: pH-dependent equilibrium of boronic acid between its trigonal and tetrahedral forms.

Predicted Solubility Profile

While specific quantitative data for this compound is lacking, a qualitative and predictive profile can be constructed based on extensive studies of phenylboronic acid and its derivatives.[11][13]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong hydrogen bond acceptors effectively solvate the boronic acid hydroxyl groups.[13]
Ethers Tetrahydrofuran (THF), DioxaneHighEthers are excellent solvents for boronic acids, often used in synthesis.[11]
Ketones Acetone, 3-PentanoneHighSimilar to ethers, ketones provide good solvation for boronic acids.[11]
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding, but self-association can compete with solute solvation.[13]
Esters Ethyl AcetateModerateModerate polarity allows for some degree of solvation.[13]
Chlorinated Dichloromethane (DCM), ChloroformModerateLower polarity leads to reduced, but still significant, solubility.[11][13]
Aqueous Buffer PBS (pH 7.4)Low to ModerateSolubility is expected to be limited at neutral pH but will increase with pH.[12]
Hydrocarbons Hexane, HeptaneVery LowNonpolar nature provides poor solvation for the polar boronic acid group.[11][13]

Experimental Protocols for Solubility Determination

To obtain definitive quantitative data, rigorous experimental protocols are essential. The two most common methods, providing complementary information, are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay (High-Throughput Screening)

This assay measures the solubility of a compound as it rapidly precipitates from a DMSO stock solution into an aqueous buffer.[5][14] It is ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities.[4][5]

Principle: A concentrated DMSO stock is diluted into an aqueous buffer, and the concentration at which precipitation occurs is determined. This is not a true equilibrium measurement but reflects the compound's propensity to remain in solution under non-equilibrium conditions.[4]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13]

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 200 µM down to 1 µM).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a corresponding 96-well aqueous plate containing the test buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.[13]

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[4][14]

  • Detection & Quantification:

    • Nephelometry: Measure light scattering in each well using a nephelometer. The lowest concentration showing a signal above background indicates the kinetic solubility limit.[4][14]

    • UV-Vis Spectroscopy: Filter the solutions through a solubility filter plate to remove precipitate. Measure the absorbance of the filtrate in a UV-compatible microplate at the compound's λ_max.[13] The concentration is determined from a standard curve.[4]

Kinetic_Solubility_Workflow A 1. Prepare 10 mM Stock in DMSO B 2. Create Serial Dilution in DMSO Plate A->B C 3. Add to Aqueous Buffer Plate (1% final DMSO) B->C D 4. Incubate & Shake (2 hours) C->D E 5. Analyze for Precipitate D->E F Nephelometry (Light Scattering) E->F Method 1 G Filtration + UV-Vis (Concentration Measurement) E->G Method 2

Caption: High-throughput workflow for kinetic solubility determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility of a compound.[3] It measures the concentration of a saturated solution that has been allowed to equilibrate with an excess of solid compound over an extended period.[3][13]

Principle: An excess of the solid compound is agitated in the solvent of interest until the dissolution and precipitation rates are equal, establishing a true equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (ensuring undissolved solid remains visible) to vials containing a known volume of each test solvent (e.g., PBS, THF, Acetone).[13]

  • Equilibration: Seal the vials and agitate them on a shaker or roller at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[4][13]

  • Phase Separation: Allow the vials to stand, or centrifuge them at a moderate speed, to pellet the excess solid.[13]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Prepare a series of calibration standards of the compound at known concentrations in the respective solvent.

    • Analyze the standards and the supernatant samples by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][15]

    • Construct a calibration curve and use it to determine the precise concentration in the saturated supernatant, which represents the thermodynamic solubility.[13]

Thermodynamic_Solubility_Workflow A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-48h) A->B C 3. Separate Solid & Liquid (Centrifuge) B->C D 4. Collect Supernatant C->D E 5. Quantify Concentration via HPLC-UV or LC-MS D->E F Result: Equilibrium Solubility (mg/mL or µM) E->F

Caption: Workflow for thermodynamic (shake-flask) solubility determination.

Conclusion and Future Directions

Understanding the solubility profile of this compound is indispensable for its effective utilization in drug discovery and development. While this guide provides a robust predictive framework based on the well-understood behavior of analogous compounds, it is crucial for researchers to perform empirical measurements. The detailed kinetic and thermodynamic protocols provided herein offer a clear pathway to generating the high-quality, quantitative data needed to make informed decisions. Key factors such as the boroxine equilibrium and pH-dependence must always be considered when designing experiments and interpreting results. Future work should focus on generating a comprehensive experimental dataset for this specific molecule across a range of pharmaceutically relevant solvents and pH conditions to build a definitive public-domain profile.

References

5-Methoxy-4-methylpyridine-3-boronic acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 5-Methoxy-4-methylpyridine-3-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. The document delves into the molecular structure, physicochemical properties, and reactivity of this versatile reagent. Special emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of contemporary drug discovery. Furthermore, this guide explores the compound's stability, potential biological significance, and predicted safety profile, offering researchers and drug development professionals a thorough understanding of its utility and handling.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

Pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key intermolecular interactions. The functionalization of the pyridine core with a boronic acid group transforms it into a powerful synthetic intermediate, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be strategically exploited in the design of novel bioactive molecules. The methoxy and methyl groups modulate the reactivity of the pyridine ring and can influence the pharmacokinetic properties of the final compounds.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₇H₁₀BNO₃ and a molecular weight of 166.97 g/mol .[1] Its structure features a pyridine ring substituted with a methoxy group at the 5-position, a methyl group at the 4-position, and a boronic acid moiety at the 3-position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1451391-97-1--INVALID-LINK--
Molecular Formula C₇H₁₀BNO₃--INVALID-LINK--
Molecular Weight 166.97 g/mol --INVALID-LINK--
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO and methanol (predicted)General knowledge

Synthesis and Characterization

Conceptual Synthetic Workflow

Synthesis Start 3-Bromo-5-methoxy-4-methylpyridine Grignard Grignard Formation (e.g., Mg, THF) Start->Grignard Path A Lithiation Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) Start->Lithiation Path B Borylation Borylation (e.g., Triisopropyl borate) Grignard->Borylation Lithiation->Borylation Hydrolysis Aqueous Workup (e.g., HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Conceptual synthetic pathways to this compound.

Protocol Explanation:

The synthesis would likely commence with 3-bromo-5-methoxy-4-methylpyridine. This precursor can be converted to an organometallic intermediate via either Grignard formation (Path A) or, more commonly for heterocyclic systems, a lithium-halogen exchange at low temperature (Path B). The resulting organolithium or Grignard reagent is then quenched with a borate ester, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the desired this compound. Careful control of temperature and anhydrous conditions are crucial to prevent side reactions and decomposition.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristic spectral features based on closely related analogs and computational models.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5-8.7 (s, 1H, Ar-H ortho to Nitrogen)

    • δ 7.8-8.0 (s, 1H, Ar-H)

    • δ 3.8-4.0 (s, 3H, OCH₃)

    • δ 2.2-2.4 (s, 3H, CH₃)

    • δ 8.0-8.5 (br s, 2H, B(OH)₂)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 160-165 (C-O)

    • δ 145-150 (C-N)

    • δ 140-145 (C-B)

    • δ 130-135 (C-H)

    • δ 120-125 (C-CH₃)

    • δ 55-60 (OCH₃)

    • δ 15-20 (CH₃)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (br, O-H stretch of B(OH)₂)

    • 3100-3000 (C-H stretch, aromatic)

    • 2950-2850 (C-H stretch, aliphatic)

    • 1600-1550 (C=C and C=N stretch, aromatic)

    • 1350-1300 (B-O stretch)

    • 1250-1200 (C-O stretch, ether)

  • Mass Spectrometry (ESI+):

    • m/z 168.0826 [M+H]⁺ (Calculated for C₇H₁₁BNO₃⁺)

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy and methyl groups can influence the electronic properties of the boronic acid, potentially affecting its transmetalation rate in the catalytic cycle.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds.[2] this compound can be coupled with a wide range of organic halides and triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

SuzukiCoupling Substrates This compound + Ar-X (X = Br, I, OTf) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Substrates->Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Base Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Base->Solvent Product Coupled Product Solvent->Product

Caption: Key components of a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Causality in Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical and depends on the reactivity of the coupling partners. For less reactive halides (e.g., chlorides), more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.

  • Base and Solvent System: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center. The choice of solvent is crucial for the solubility of all reaction components and to achieve the necessary reaction temperature. Biphasic solvent systems like dioxane/water are common.

Stability and Handling

Pyridine boronic acids, in general, can be prone to decomposition, particularly protodeboronation, especially under acidic conditions or upon prolonged storage. The stability of this compound should be considered when planning reactions and for long-term storage.

Recommendations for Storage and Handling:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Protect from moisture and light.

  • For long-term storage, refrigeration is recommended.

  • Handle under an inert atmosphere (e.g., in a glovebox or under argon) to minimize exposure to air and moisture, which can degrade the compound.

Biological Activity and Toxicological Profile (Theoretical)

While no specific biological activity or toxicity data for this compound has been reported, computational methods can provide valuable insights into its potential properties.

Predicted Biological Relevance

The substituted pyridine motif is a common feature in many biologically active compounds. The methoxy and methyl groups can influence metabolic stability and receptor binding affinity. Computational docking studies with relevant biological targets could elucidate potential therapeutic applications. Based on the general activity of similar structures, this compound could be a valuable intermediate for the synthesis of inhibitors for kinases, proteases, or other enzymes implicated in disease.

In Silico Toxicity Prediction

Computational toxicology models are increasingly used to predict the potential toxicity of new chemical entities.[3][4][5][6][7] These models analyze the chemical structure for known toxicophores and predict various toxicity endpoints.

Table 2: Predicted Toxicological Profile of this compound

Toxicity EndpointPredicted OutcomeConfidence Level
Mutagenicity (Ames Test) Likely Non-mutagenicMedium
Carcinogenicity Likely Non-carcinogenicMedium
Hepatotoxicity PossibleLow
Skin Sensitization Possible IrritantMedium

Disclaimer: These are in silico predictions and should be confirmed by experimental studies.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient formation of C-C bonds, providing access to a wide range of novel compounds. While experimental data on its synthesis, characterization, and biological activity are limited in the public domain, this guide provides a comprehensive theoretical framework based on the known chemistry of related compounds. Researchers utilizing this reagent should pay careful attention to its stability and handling requirements to ensure successful and reproducible results. Further experimental investigation into the properties and applications of this compound is warranted and will undoubtedly expand its role in the advancement of chemical and pharmaceutical sciences.

References

Methodological & Application

Introduction: The Strategic Value of the Substituted Pyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 5-Methoxy-4-methylpyridine-3-boronic Acid in Suzuki-Miyaura Coupling

Abstract: The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable in the construction of carbon-carbon bonds for pharmaceutical and materials science discovery. Pyridine-based structures are privileged motifs in medicinal chemistry, and their efficient synthesis is of paramount importance. This document provides an in-depth guide to the application of this compound, a valuable heterocyclic building block. We will explore the mechanistic nuances, provide field-proven protocols, and offer robust troubleshooting strategies to empower researchers in drug development and synthetic chemistry to effectively utilize this versatile reagent.

The pyridine ring is a cornerstone of numerous blockbuster pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of this compound makes it a particularly interesting building block. The electron-donating methoxy and methyl groups modulate the electronic properties of the pyridine ring, influencing both its reactivity and the biological activity of the final coupled product. Boronic acids and their derivatives have become increasingly vital in medicinal chemistry, with several FDA-approved drugs containing this functional group, underscoring the importance of mastering their application in synthesis.[1][2][3][4][5]

This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles that govern a successful Suzuki-Miyaura coupling with this specific heteroaromatic substrate.

Reagent Profile and Reactivity Considerations

The structure of this compound presents specific characteristics that must be considered for optimal reaction design.

  • Electronic Effects: The C3 position of the boronic acid is flanked by a C4-methyl and a C5-methoxy group. Both are electron-donating groups, which increase the electron density on the pyridine ring. While this can sometimes slow the rate of transmetalation compared to electron-deficient systems, it also mitigates some of the challenges associated with highly electron-poor heteroaryls.[6]

  • Steric Profile: The methyl group at the C4 position introduces moderate steric bulk adjacent to the reaction center, a factor that must be accommodated by the choice of catalyst ligand.

  • The "Pyridine Problem": A common failure mode in couplings with pyridylboronic acids is catalyst inhibition, where the basic nitrogen atom of the pyridine ring coordinates to the palladium center, sequestering it from the catalytic cycle.[6] For a 3-pyridylboronic acid, this effect is less pronounced than in the notorious "2-pyridyl problem," but it remains a critical consideration that influences catalyst and ligand selection.

  • Protodeboronation: Like many heteroaryl boronic acids, this reagent is susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the solvent).[7][8] Optimizing the reaction kinetics to ensure the rate of cross-coupling significantly outpaces the rate of protodeboronation is the central challenge.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The process, catalyzed by a Palladium(0) species, consists of three primary stages.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like chlorides.

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers the organic group (the pyridine moiety) to the Pd(II) center, displacing the halide. This is the most complex and least understood step, and it is critically sensitive to the choice of base, solvent, and the electronic nature of the boronic acid.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal activates

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Core Protocol: Suzuki-Miyaura Coupling with Aryl Bromides

This protocol provides a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides.

Materials
  • This compound (1.2 - 1.5 equiv.)

  • Aryl/Heteroaryl Bromide (1.0 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). The use of a precatalyst, which is air-stable and forms the active Pd(0) species in situ, is highly recommended for reproducibility.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block. Stir the reaction vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.[11]

Figure 2: General Experimental Workflow.

Parameter Optimization: A Scientist's Guide

Achieving high yields requires a rational approach to optimizing reaction parameters. The interplay between catalyst, base, and solvent is critical.

ParameterRecommendation for this compoundRationale & Causality
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) or Pd₂(dba)₃ with a separate ligand.Buchwald-type precatalysts are often highly effective for difficult substrates, including heteroaryl couplings.[7][11] They are air-stable and generate the active monoligated Pd(0) species needed for efficient catalysis.
Ligand Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos).These ligands promote the crucial, often rate-limiting, reductive elimination step. Their steric bulk creates a coordinatively unsaturated palladium center that facilitates oxidative addition and helps prevent catalyst deactivation.[6][12]
Base K₃PO₄, Cs₂CO₃.Strong, moderately nucleophilic bases are often superior for heteroaryl boronic acids. They accelerate the transmetalation step, helping the productive catalytic cycle outcompete the protodeboronation side reaction.[8][11]
Solvent 1,4-Dioxane, Toluene, or THF, often with a small amount of water.Aprotic polar solvents are generally effective. A small amount of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate complex. However, excess water can promote protodeboronation.[11][13]
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. The optimal temperature is a balance between reaction rate and reagent/catalyst stability.

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is key.

SymptomPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Poor quality boronic acid.1. Use a fresh batch of catalyst, preferably a robust precatalyst.2. Ensure rigorous degassing of solvents and proper inert gas technique.3. Use freshly purchased boronic acid or consider converting it to a more stable pinacol ester.[6][14]
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to dominate.2. Presence of excess protic sources (water, alcohol).1. Increase reaction temperature or switch to a more active catalyst/ligand system to accelerate the coupling.2. Use rigorously dried solvents. Consider switching to a completely anhydrous system with a base like CsF or K₂CO₃ if the problem persists.[8]
Stalled Reaction 1. Catalyst deactivation.2. Product inhibition.1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).2. Screen different ligands; some are more resistant to deactivation pathways.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Palladium-catalyzed homocoupling.1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.2. Lower the reaction temperature slightly or decrease the catalyst loading.

Conclusion

This compound is a powerful and versatile building block for accessing novel, highly functionalized pyridine derivatives. Success in its application hinges on a rational understanding of the Suzuki-Miyaura catalytic cycle and the specific challenges posed by heteroaromatic substrates. By selecting highly active catalyst systems featuring bulky, electron-rich ligands, employing appropriate bases to favor transmetalation over protodeboronation, and maintaining a scrupulously inert atmosphere, researchers can reliably and efficiently incorporate this valuable moiety into complex molecules, accelerating discovery in medicinal chemistry and beyond.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Moiety

The synthesis of biaryl and hetero-biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][3] 5-Methoxy-4-methylpyridine-3-boronic acid is a particularly valuable building block, offering a functionalized, electron-rich pyridine ring for incorporation into complex molecular architectures. The pyridine nitrogen acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a drug candidate, making its controlled introduction a key synthetic goal.

This guide provides a comprehensive overview of the critical parameters, detailed experimental protocols, and troubleshooting advice for the successful Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle.[4][5] A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4]

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X      L₂ pd0->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'      L₂ ar_pd_x->ar_pd_ar ar_pd_ar->pd0 reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination product Ar-Ar' reactants Ar-X boronic_acid Ar'-B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights: Overcoming Challenges with Pyridine Boronic Acids

While powerful, the Suzuki-Miyaura coupling of pyridine-containing boronic acids presents unique challenges that are not as prevalent with simple aryl boronic acids.

  • Catalyst Inhibition: The Lewis basic nitrogen lone pair on the pyridine ring can coordinate to the palladium center.[5][7] This can inhibit key steps in the catalytic cycle, leading to sluggish or incomplete reactions. The choice of sterically bulky ligands can often mitigate this issue by shielding the metal center.

  • Protodeboronation: Pyridine boronic acids can be susceptible to premature cleavage of the C-B bond (protodeboronation), especially under harsh basic conditions or at elevated temperatures in the presence of water.[8][9] This side reaction consumes the boronic acid and reduces the overall yield. The use of milder bases and careful control of reaction time are critical. 3- and 4-pyridyl boronic acids are generally more stable towards hydrolysis than their 2-pyridyl counterparts.[9]

Optimizing Reaction Parameters: A Scientist's Guide

The success of the coupling reaction hinges on the judicious selection of several key components. The electron-rich nature of this compound informs the selection of optimal conditions.

Palladium Catalyst and Ligand Selection

The combination of the palladium source (precatalyst) and the ligand is the most critical factor for success.

  • Precatalysts: Standard precatalysts like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common starting points. For challenging couplings involving heteroaryl chlorides, catalyst systems derived from Pd₂(dba)₃ or Pd(OAc)₂ are often highly effective.[10]

  • Ligands: For heteroaromatic couplings, especially with potentially inhibiting substrates, standard ligands like PPh₃ may be insufficient. The use of bulky, electron-rich phosphine ligands is highly recommended as they promote the crucial reductive elimination step and stabilize the active catalyst.[11][12] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are particularly effective for coupling sterically hindered or electron-rich substrates.[13] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these transformations.[12][13]

The Role of the Base

The base is essential for the transmetalation step but can also promote the undesirable protodeboronation. A careful balance is required.

  • Common Choices: Inorganic bases are typically used.[14] Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are the most common.

  • Expert Recommendation: For sensitive pyridine boronic acids, K₃PO₄ is often an excellent choice.[10][15] It is a moderately strong base that is highly effective in promoting transmetalation while often minimizing the rate of protodeboronation compared to stronger bases. In some cases, weaker bases like Na₂CO₃ or even potassium fluoride (KF) can be beneficial.[12][16]

Solvent Systems

The choice of solvent influences reagent solubility and reaction kinetics. Aprotic polar solvents, often in combination with water, are standard.

  • Typical Solvents: 1,4-Dioxane, Toluene, Dimethylformamide (DMF), and Tetrahydrofuran (THF) are frequently used, typically with a small amount of water.[16][17][18] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Causality: The dioxane/water or toluene/water mixtures provide a good balance of solubility for both the organic substrates and the inorganic base. For pyridine boronic acids, which can be prone to decomposition in highly polar or protic solvents, using a less polar solvent like n-butanol or t-amyl alcohol can sometimes improve yields.[10][15] It is critical to thoroughly degas all solvents to prevent oxygen from deactivating the palladium catalyst.[13]

Summary of Recommended Reaction Conditions

The following table provides validated starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific aryl halide partners.

ComponentRecommendationRationale & Citation
Aryl Halide Aryl Bromide, Iodide, or Triflate (1.0 equiv)Standard electrophiles for Suzuki coupling.[2][12] Chlorides may require more active catalyst systems.[10][11]
Boronic Acid This compound (1.2-1.5 equiv)A slight excess ensures complete consumption of the often more valuable aryl halide.[10][19]
Catalyst Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Bulky, electron-rich ligands are highly effective for heteroaryl couplings.[8][10][13] Pd(dppf)Cl₂ is a robust, air-stable precatalyst.[17]
Base K₃PO₄ (2.0-3.0 equiv)Effective base that often minimizes protodeboronation of the sensitive boronic acid.[8][10][20]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 ratio) or Toluene / H₂O (10:1)Aprotic solvent with water to dissolve the base and facilitate the reaction.[16][19][20] Must be degassed.
Temperature 80 - 110 °CSufficient thermal energy to drive the reaction without causing significant degradation.[10][19]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.[13][19]

Detailed Experimental Protocol

This protocol provides a general procedure for a representative coupling reaction on a 0.5 mmol scale.

Experimental_Workflow prep Reactant Preparation (Aryl Halide, Boronic Acid) inert Inert Atmosphere Setup (Schlenk Flask, N₂/Ar Purge) prep->inert add Addition of Solids (Catalyst, Ligand, Base) inert->add solvent Solvent Addition (Degassed Dioxane/H₂O) add->solvent heat Heating and Stirring (80-110 °C) solvent->heat monitor Reaction Monitoring (TLC, LC-MS) heat->monitor workup Workup (Extraction, Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Product Characterization purify->product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:

  • Aryl Halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.005 mmol, 1 mol%)

  • XPhos (0.01 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Deionized Water, degassed (1 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.6 mmol), K₃PO₄ (1.5 mmol), Pd₂(dba)₃ (0.005 mmol), and XPhos (0.01 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[19]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed deionized water (1 mL).

  • Reaction: Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[4]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor Base/Solvent Choice1. Use a fresh bottle of catalyst/ligand or switch to a more robust precatalyst like Pd(dppf)Cl₂.[13]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of N₂/Ar.[13]3. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF).
Significant Protodeboronation 1. Base is too strong2. Reaction temperature too high3. Excessive water content1. Switch to a milder base such as K₂CO₃ or NaHCO₃.[9]2. Lower the reaction temperature and monitor for longer reaction times.3. Reduce the proportion of water in the solvent mixture or use anhydrous conditions with a fluoride source (e.g., CsF).
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Inefficient Transmetalation1. Improve degassing procedure for solvents and ensure a leak-proof inert atmosphere setup.[13]2. Increase catalyst/ligand loading or switch to a more electron-rich ligand (e.g., RuPhos) to accelerate the catalytic cycle.
Difficulty with Aryl Chlorides Aryl chlorides are less reactive (stronger C-Cl bond).Use a more active catalyst system: higher loadings of Pd₂(dba)₃ with a highly active, bulky ligand like XPhos, SPhos, or an NHC-based system. Higher temperatures may also be required.[10][12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable hetero-biaryl compounds. Success relies on a nuanced understanding of the reaction mechanism and the challenges posed by the pyridine substrate. By carefully selecting a robust palladium catalyst system with bulky, electron-rich ligands, employing a suitable base like K₃PO₄ to balance reactivity with stability, and maintaining a scrupulously inert atmosphere, researchers can reliably achieve high yields of the desired coupled products. The protocols and insights provided herein serve as a validated starting point for the successful application of this important building block in discovery chemistry programs.

References

The Strategic Application of 5-Methoxy-4-methylpyridine-3-boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring, a fundamental nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its presence in numerous natural products, vitamins, and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold" for the development of novel therapeutics.[1] The unique physicochemical properties of the pyridine nucleus, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an invaluable component in the design of molecules with desirable pharmacokinetic and pharmacodynamic profiles.[2] Among the vast chemical space of pyridine derivatives, those with specific substitution patterns, such as 5-Methoxy-4-methylpyridine-3-boronic acid, offer medicinal chemists a powerful tool for crafting highly selective and potent drug candidates. The strategic placement of methoxy and methyl groups can significantly influence a molecule's metabolic stability, permeability, potency, and target binding affinity.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, validated protocols for its use in Suzuki-Miyaura cross-coupling reactions, and discuss its role in the generation of complex, biologically active molecules.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in medicinal chemistry is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl and heteroaryl compounds.[3] The stability, ease of handling, and generally low toxicity of boronic acids contribute to the widespread adoption of this methodology in drug discovery programs.[3]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding coupling reaction.[4]

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Boronic_Acid This compound Reaction_Setup Reaction Setup (Inert Atmosphere) Boronic_Acid->Reaction_Setup Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Reaction_Setup Base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Base->Reaction_Setup Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Final Biaryl Product Purification->Final_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: A Case Study Inspired by PIM Kinase Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, making them attractive targets for cancer therapy.[5][6] Several PIM kinase inhibitors containing substituted pyridine scaffolds have been developed, with some advancing to clinical trials.[5][7] One such example is PIM447, a potent pan-PIM kinase inhibitor.[5][7] While the exact synthesis of PIM447 may not start from this compound, we can use its structure as a blueprint to illustrate how our target molecule can be used to generate similar, potentially bioactive compounds.

The core of many kinase inhibitors consists of a heterocyclic scaffold that anchors the molecule in the ATP-binding pocket of the enzyme. The substituents on this scaffold are crucial for achieving potency and selectivity. The 5-methoxy and 4-methyl groups of our boronic acid can provide several advantages:

  • Modulation of Physicochemical Properties: The methoxy group can improve solubility and act as a hydrogen bond acceptor, while the methyl group can enhance metabolic stability by blocking potential sites of oxidation.

  • Vectorial Projection: These substituents provide a defined three-dimensional structure, allowing for precise positioning of other functional groups to interact with specific residues in the target protein.

PIM_Kinase_Pathway PIM_Inhibitor PIM Kinase Inhibitor (e.g., derived from This compound) PIM_Kinase PIM Kinase PIM_Inhibitor->PIM_Kinase Inhibits Apoptosis_Proteins Pro-apoptotic proteins (e.g., BAD) PIM_Kinase->Apoptosis_Proteins Phosphorylates & Inactivates Cell_Cycle_Proteins Cell Cycle Regulators (e.g., p21, p27) PIM_Kinase->Cell_Cycle_Proteins Phosphorylates & Inactivates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Promotes

References

Application Notes & Protocols: The Strategic Use of 5-Methoxy-4-methylpyridine-3-boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 5-Methoxy-4-methylpyridine-3-boronic acid as a key building block in contemporary drug discovery programs. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] The unique substitution pattern of this compound offers a nuanced tool for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds, potentially enhancing efficacy, selectivity, and metabolic stability.[1]

The rise of boronic acids in medicinal chemistry, spurred by the success of drugs like Bortezomib, has demystified earlier concerns about toxicity and highlighted their utility.[2][3][4] Boronic acids are stable, generally non-toxic, and serve as versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][5] This reaction provides a robust and highly functional group-tolerant method for the formation of carbon-carbon bonds, making it an indispensable tool for introducing the pyridine motif into complex molecular architectures.[6]

This document provides a detailed protocol for the application of this compound in Suzuki-Miyaura cross-coupling reactions, explains the mechanistic rationale behind the procedural steps, and offers insights into the interpretation of results.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[6][7] The general mechanism, which informs our experimental protocol, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Mechanistic Rationale for Experimental Choices

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The choice of catalyst, ligand, base, and solvent system is critical for a successful coupling.

  • Palladium Catalyst and Ligand: The active catalyst is a Pd(0) species. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are more common due to their stability. These are reduced in situ to the active Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich ligands often enhance the rate of both oxidative addition and reductive elimination, leading to higher yields.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and should be chosen based on the specific substrates and their sensitivities.

  • Solvent: The solvent system typically consists of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Water is often necessary for the activity of inorganic bases. The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² Reductive_Elimination->R1-R2 Ar-X Ar-X Ar-X->Oxidative_Addition Boronic_Acid R-B(OH)₂ Base Base Boronate [R-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide. This protocol is adapted from established procedures for similar pyridine-containing compounds.[8][9] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for different substrates.

Materials and Equipment
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.5 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 or similar ratio)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (2.0-2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Summary and Expected Outcomes

The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic and steric properties of both coupling partners. The following table provides a summary of typical reaction conditions and expected yields based on similar couplings.[8][9]

Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromotoluenePd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O9012-1675-90
1-Bromo-4-fluorobenzenePdCl₂(dppf) (3%)K₂CO₃Toluene/H₂O1008-1270-85
2-BromonaphthalenePd(OAc)₂/SPhos (3%)Cs₂CO₃Dioxane/H₂O1006-1080-95

Part 3: Safety and Handling

As a matter of good laboratory practice, it is essential to handle all chemicals with care. Based on the safety data for similar pyridine boronic acids, the following precautions should be observed.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Use in a well-ventilated area or a chemical fume hood.[10] Wash hands thoroughly after handling.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Protect from light and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Setup Combine Reactants, Catalyst, and Base Inert Purge with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes & Protocols: 5-Methoxy-4-methylpyridine-3-boronic Acid as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth technical overview of 5-Methoxy-4-methylpyridine-3-boronic acid , a strategically functionalized heterocyclic building block, for the synthesis of novel kinase inhibitors. We will explore its application through the robust and versatile Suzuki-Miyaura cross-coupling reaction, present a detailed experimental protocol, and discuss its potential in targeting key signaling pathways such as the PI3K/Akt/mTOR cascade. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for creating next-generation targeted therapeutics.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, a feature frequently exploited to achieve potent and selective binding within the ATP-binding pocket of kinases. The precise placement of substituents on this ring is paramount for tuning a compound's potency, selectivity, and pharmacokinetic properties.

Boronic acids have emerged as indispensable tools in this endeavor. Their stability, ease of handling, and remarkable utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of carbon-carbon bonds.[2] This methodology provides a modular and powerful approach to systematically build libraries of complex molecules for structure-activity relationship (SAR) studies.[1]

This compound is a particularly valuable reagent. The methoxy and methyl groups offer distinct steric and electronic properties that can be used to probe specific sub-pockets within a kinase active site, potentially enhancing selectivity and potency while the boronic acid moiety at the 3-position provides a reactive handle for coupling with various heterocyclic cores common in kinase inhibitor design.

Physicochemical Properties of the Building Block

A thorough understanding of a reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name (5-Methoxy-4-methylpyridin-3-yl)boronic acid-
CAS Number 1451391-97-1[3]
Molecular Formula C₇H₁₀BNO₃[3]
Molecular Weight 166.97 g/mol -
Appearance Typically an off-white to white solid-
Solubility Soluble in organic solvents like Dioxane, DMF, and alcohols-

The Suzuki-Miyaura Coupling: A Cornerstone of Kinase Inhibitor Synthesis

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid) and an organic halide or triflate.[4] Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[4][5]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[2][5]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OH)₂ (Base Activated) pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection:

  • Catalyst: Palladium precatalysts, such as Pd(PPh₃)₄ or those formed in situ from Pd(OAc)₂ with phosphine ligands, are commonly used. For challenging heteroaryl couplings, specialized ligands like SPhos or XPhos can be crucial for achieving high yields by promoting the oxidative addition and reductive elimination steps.[6][7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2] The choice of base can prevent side reactions like deboronation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water is often used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic bromo-heterocyclic core (e.g., 2-bromopyrimidine), a common starting point for many kinase inhibitors.

protocol_workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to Schlenk flask - Seal with septum start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) setup->inert solvent 3. Add Solvents - Add degassed dioxane/water inert->solvent heat 4. Reaction - Heat to 90-100 °C - Stir for 4-16h solvent->heat monitor 5. Monitoring - Check completion by TLC/LC-MS heat->monitor workup 6. Work-up - Cool, dilute with EtOAc - Wash with H₂O and brine monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Bromo-heterocyclic core (e.g., 2-bromopyrimidine) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware (e.g., Schlenk flask), magnetic stir bar, condenser

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-heterocycle (1.2 mmol), this compound (1.0 mmol), potassium carbonate (2.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen through the mixture for 15-20 minutes. Using a syringe, add 10 mL of this solvent mixture to the flask.

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials typically indicates completion. This step is a key validation point; if the reaction stalls, optimization may be needed. Reactions are typically complete within 4-16 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Case Study: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is one of the most frequent oncogenic events in human cancers, making it a prime target for drug development.[8][9] Dual inhibitors that target both PI3K and mTOR can be particularly effective.[8][10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4E->Proliferation Promotes (when inhibited) Inhibitor Inhibitor derived from 5-Methoxy-4-methyl pyridine-3-boronic acid Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

The 5-methoxy-4-methylpyridine moiety can be coupled to scaffolds known to inhibit PI3K/mTOR, such as thienopyrimidines or purines.[11] The pyridine nitrogen can form a critical hydrogen bond in the hinge region of the kinase, while the methoxy and methyl groups can occupy hydrophobic pockets, enhancing affinity and selectivity.

Representative Biological Data:

The table below shows IC₅₀ data for a series of PIM-1 kinase inhibitors containing a substituted pyridine core, illustrating how modifications introduced via Suzuki coupling can impact potency. PIM-1 is another serine/threonine kinase implicated in cancer.[12][13] While not derived from the exact title compound, these data demonstrate the principle of using substituted pyridines in kinase inhibitor design.

Compound IDR-Group on Pyridine ScaffoldPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (µM)Data Source
4a 3-Trifluoromethylbenzylidene50>100[14]
4b 4-Trifluoromethylbenzylidene132.3[14]
4c 4-Chlorobenzylidene2511[14]
4d 4-Methoxybenzylidene3025[14]

IC₅₀ (half-maximal inhibitory concentration) is a measure of inhibitor potency.

These data exemplify how subtle electronic and steric changes on an appended ring, facilitated by Suzuki chemistry, can fine-tune biological activity and even selectivity between kinase isoforms.

Conclusion and Future Outlook

This compound represents a high-value, strategic building block for the synthesis of novel kinase inhibitors. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries, accelerating the drug discovery cycle. The specific substitution pattern provides medicinal chemists with a tool to probe kinase active sites with greater precision, paving the way for the development of more potent and selective therapeutics. As our understanding of the human kinome deepens, the demand for sophisticated and well-designed chemical tools like this one will only continue to grow.

References

Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds Using 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents. Their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule makes them a privileged scaffold in drug design. 5-Methoxy-4-methylpyridine-3-boronic acid is a key building block for introducing this valuable motif into complex molecules. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets.

This application note provides a comprehensive guide for the scale-up of cross-coupling reactions utilizing this compound, with a focus on the Suzuki-Miyaura reaction. We will delve into the critical process parameters, offer a detailed and robust protocol for a representative kilogram-scale synthesis, and discuss common challenges and mitigation strategies to ensure a successful and efficient scale-up campaign.

Core Principles for Scale-Up: A Proactive Approach to Process Development

Transitioning a chemical synthesis from the bench to a pilot or manufacturing scale is not merely a matter of using larger flasks and greater quantities of reagents. A successful scale-up requires a deep understanding of the reaction mechanism, potential side reactions, and the impact of process parameters on yield, purity, and safety. For the Suzuki-Miyaura coupling of this compound, the following principles are paramount:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for achieving high turnover numbers and turnover frequencies, which directly translates to lower catalyst loadings and cost-effective production. For electron-rich pyridine boronic acids, sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, often provide superior results.

  • Base Selection and Stoichiometry: The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for their balance of reactivity, cost, and ease of removal. The stoichiometry of the base must be carefully optimized to ensure complete reaction without promoting undesirable side reactions.

  • Solvent System and Biphasic Reactions: A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions. The organic solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF), dioxane, or toluene) solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates product and impurity separation during workup.

  • Impurity Profiling and Control: A thorough understanding of potential impurities is essential for developing a robust purification strategy. Common impurities in Suzuki-Miyaura reactions include homocoupling products of the boronic acid and the aryl halide, as well as products of dehalogenation of the aryl halide.[1]

Visualizing the Path to Success: A Workflow for Scalable Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Charge Reactor: - this compound - Aryl Halide - Base (K₂CO₃) solvents Add Solvents: - 2-MeTHF - Purified Water reagents->solvents Initial Slurry inert Inert Atmosphere: Vacuum/Nitrogen Cycles solvents->inert Degassing catalyst Catalyst Premix: Pd₂(dba)₃ + XPhos in 2-MeTHF inert->catalyst Catalyst Addition heat Heat to Reaction Temp: (e.g., 85 °C) catalyst->heat monitor Monitor Progress (HPLC) heat->monitor Maintain Temp cool Cool to Room Temp. monitor->cool Reaction Complete quench Aqueous Wash/Brine Wash cool->quench separate Separate Layers quench->separate solvent_swap Solvent Swap to Crystallization Solvent separate->solvent_swap crystallize Crystallize Product solvent_swap->crystallize isolate Filter, Wash, and Dry crystallize->isolate Pure Product

Caption: A generalized workflow for the scale-up of a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Kilogram-Scale Synthesis of a Biaryl Compound

This protocol outlines a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide in a 50 L reactor.

Materials:

ReagentMolecular WeightMolesMassEquivalents
This compound180.996.631.20 kg1.0
Aryl Bromide (Example: 4-bromoanisole)187.047.961.49 kg1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.03330.2 g0.005
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.08038.1 g0.012
Potassium Carbonate (K₂CO₃)138.2119.892.75 kg3.0
2-Methyltetrahydrofuran (2-MeTHF)--24 L-
Purified Water--8 L-
Isopropanol (for crystallization)--As required-

Procedure:

  • Reactor Charging and Inerting:

    • Charge the 50 L reactor with this compound (1.20 kg), the aryl bromide (1.49 kg), and potassium carbonate (2.75 kg).

    • Seal the reactor and inert the atmosphere by performing a minimum of three vacuum/nitrogen purge cycles.

  • Solvent Addition and Heating:

    • Add 2-MeTHF (24 L) and purified water (8 L) to the reactor.

    • Begin agitation and heat the mixture to the target reaction temperature of 85 °C.

  • Catalyst Premix and Addition:

    • In a separate, inerted vessel, dissolve Pd₂(dba)₃ (30.2 g) and XPhos (38.1 g) in 1 L of 2-MeTHF to form a catalyst premix.

    • Once the reactor contents reach 85 °C, transfer the catalyst premix into the reactor.

  • Reaction Monitoring:

    • Maintain the reaction temperature at 85 °C and monitor the progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (the boronic acid) is greater than 99%. This is anticipated to take 12-18 hours.

  • Work-up and Phase Separation:

    • Once the reaction is complete, cool the reactor contents to 20-25 °C.

    • Add 10 L of purified water and stir for 30 minutes.

    • Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Add 10 L of brine and stir for 30 minutes. Allow the layers to separate and remove the lower aqueous layer.

  • Solvent Swap and Crystallization:

    • Filter the organic layer through a pad of celite to remove any palladium black.

    • Concentrate the organic layer under vacuum to approximately 6 L.

    • Add 18 L of isopropanol and continue to concentrate to a final volume of approximately 10 L. This will azeotropically remove the 2-MeTHF.

    • Cool the resulting slurry to 0-5 °C and stir for a minimum of 4 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the product and wash the filter cake with cold (0-5 °C) isopropanol (2 x 2 L).

    • Dry the product under vacuum at 50 °C to a constant weight.

Navigating Challenges: A Guide to Troubleshooting

G problem_node problem_node cause_node cause_node solution_node solution_node incomplete_reaction Incomplete Reaction catalyst_deactivation Catalyst Deactivation incomplete_reaction->catalyst_deactivation insufficient_base Insufficient Base Strength/Solubility incomplete_reaction->insufficient_base low_temp Low Reaction Temperature incomplete_reaction->low_temp high_impurities High Impurity Levels (Homocoupling, Dehalogenation) protodeborylation Protodeborylation of Boronic Acid high_impurities->protodeborylation fast_catalyst_addition Fast Catalyst Addition at High Temp high_impurities->fast_catalyst_addition oxygen_ingress Oxygen Ingress high_impurities->oxygen_ingress poor_crystallization Poor Crystallization / Oiling Out residual_solvent Residual Reaction Solvent (2-MeTHF) poor_crystallization->residual_solvent supersaturation Rapid Cooling / High Supersaturation poor_crystallization->supersaturation check_inert Ensure Rigorous Inerting catalyst_deactivation->check_inert optimize_base Screen Stronger/More Soluble Bases (e.g., K₃PO₄) insufficient_base->optimize_base increase_temp Increase Reaction Temperature Incrementally low_temp->increase_temp slow_addition Slow Addition of Boronic Acid or Use of MIDA Boronate protodeborylation->slow_addition control_addition Control Catalyst Addition Rate fast_catalyst_addition->control_addition oxygen_ingress->check_inert efficient_swap Ensure Efficient Solvent Swap residual_solvent->efficient_swap controlled_cooling Implement a Controlled Cooling Profile supersaturation->controlled_cooling seed_crystals Use Seed Crystals supersaturation->seed_crystals

Caption: A troubleshooting guide for common issues in the scale-up of Suzuki-Miyaura reactions.

One of the primary challenges with pyridine boronic acids is their propensity for protodeborylation, where the C-B bond is cleaved by a proton source.[2] This side reaction consumes the starting material and reduces the overall yield. To mitigate this, ensure the reaction is run under strictly anhydrous conditions (where applicable) and consider the slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration.

Conclusion: Enabling Robust and Scalable Synthesis

This compound is a valuable reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The successful scale-up of Suzuki-Miyaura cross-coupling reactions with this building block is achievable through careful consideration of the reaction parameters, a proactive approach to process development, and a thorough understanding of potential challenges. The protocol and guidelines presented in this application note provide a solid foundation for developing a safe, efficient, and scalable manufacturing process.

References

Advanced Protecting Group Strategies for 5-Methoxy-4-methylpyridine-3-boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Privileged Scaffold

5-Methoxy-4-methylpyridine-3-boronic acid is a versatile building block in contemporary drug discovery and materials science. Its unique electronic and structural features, combining an electron-rich pyridine core with the synthetically malleable boronic acid functionality, make it a sought-after component for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1] However, the inherent reactivity of both the pyridine nitrogen and the boronic acid moiety presents a significant challenge for chemists, often necessitating the use of protecting groups to achieve desired chemical transformations with high selectivity and yield.

This comprehensive guide provides an in-depth analysis of protecting group strategies tailored for this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind the choice of protecting groups, offering field-proven insights to empower researchers, scientists, and drug development professionals to navigate the synthetic complexities associated with this valuable reagent.

The Dichotomy of Reactivity: Why Protection is Paramount

The strategic application of protecting groups is not merely a matter of procedural convenience; it is a fundamental necessity dictated by the inherent chemical properties of this compound. Two key functionalities demand careful consideration:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts Lewis basicity. In the context of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, this basicity can be detrimental. The nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which ultimately halts the catalytic cycle and results in diminished reaction yields.[2]

  • The Boronic Acid Group: While boronic acids are revered for their role in C-C bond formation, they are not without their liabilities. They are susceptible to protodeboronation, especially under basic conditions, and can undergo trimerization to form boroxines.[3] Protecting the boronic acid as a more stable derivative, such as a boronate ester, can mitigate these side reactions and improve the handling and stability of the reagent.

The following diagram illustrates the key challenges associated with the unprotected molecule:

G cluster_challenges Challenges with Unprotected this compound Unprotected This compound N_Coordination Pyridine N Coordination to Metal Catalyst Unprotected->N_Coordination Catalyst Inhibition Protodeboronation Protodeboronation Unprotected->Protodeboronation Loss of Functionality Boroxine Boroxine Formation Unprotected->Boroxine Reduced Reactivity

Caption: Inherent reactivity challenges of the unprotected molecule.

Strategic Protection of the Boronic Acid Moiety

The conversion of the boronic acid to a boronate ester is the most common and effective strategy to enhance its stability and handling. Two protecting groups stand out for their robustness and predictable reactivity: pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.

Pinacol Boronate Esters: The Workhorse of Boronic Acid Protection

Pinacol esters are the most widely used protecting group for boronic acids due to their ease of formation, stability to a wide range of reaction conditions (including chromatography), and their ability to participate directly in many cross-coupling reactions.[3]

Mechanism of Protection: The formation of a pinacol boronate ester is a dehydration reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol), typically catalyzed by an acid or driven by the removal of water.

G cluster_pinacol_protection Pinacol Ester Formation Start This compound + Pinacol Intermediate [Intermediate Adduct] Start->Intermediate -H2O Product This compound pinacol ester + 2 H2O Intermediate->Product -H2O

Caption: Simplified workflow for pinacol ester protection.

Experimental Protocol: Synthesis of this compound pinacol ester

Step Procedure Notes
1 To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) is added pinacol (1.1 eq).Ensure all reagents and glassware are dry to drive the equilibrium towards the product.
2 The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.The reaction progress can be monitored by TLC or LC-MS.
3 Upon completion, the solvent is removed under reduced pressure.
4 The crude product can be purified by column chromatography on silica gel.[3]Silica gel mixed with boric acid has been reported to be effective for the purification of pinacol esters.[3]

Deprotection of Pinacol Esters: While pinacol esters can often be used directly in cross-coupling reactions, their deprotection to the free boronic acid may be necessary in some synthetic routes.

  • Hydrolysis: Acidic hydrolysis can cleave the pinacol ester, though it may require heating.[3]

  • Transesterification: A two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis is a versatile method with broad functional group tolerance.[4]

Deprotection Method Conditions Advantages Disadvantages
Acidic HydrolysisAqueous acid (e.g., HCl), heatSimple procedureCan be harsh for sensitive substrates
Transesterification/Hydrolysis1. Diethanolamine; 2. Mild aqueous acidMild, good functional group toleranceTwo-step process
Oxidative CleavageSodium periodate (NaIO₄)Mild conditionsStoichiometric oxidant required
MIDA Boronates: A Robust and Orthogonal Protecting Group

N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are often crystalline, free-flowing solids that are stable to air and moisture.[5] A key advantage of MIDA boronates is their orthogonality to many reaction conditions, allowing for complex, multi-step syntheses where the boronic acid needs to be masked until a specific step.[6]

Mechanism of Protection: MIDA protects the boronic acid through the formation of a stable bicyclic structure. This is typically achieved by reacting the boronic acid with MIDA anhydride.[7]

Experimental Protocol: Synthesis of 5-Methoxy-4-methylpyridine-3-MIDA boronate

Step Procedure Notes
1 To a vial containing this compound (1.0 eq) is added MIDA anhydride (1.5 eq).[8]The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
2 Anhydrous dioxane is added, and the vial is sealed and heated (e.g., 70 °C) for 24 hours.[8]The progress of the reaction can be monitored by LC-MS.
3 After cooling, the product can often be isolated by precipitation and filtration, or purified by column chromatography.[7]MIDA boronates are generally stable to silica gel chromatography.[9]

Deprotection of MIDA Boronates: The deprotection of MIDA boronates is typically achieved under mild basic conditions, which regenerates the free boronic acid.[3]

  • Mild Basic Hydrolysis: Treatment with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) at room temperature, efficiently cleaves the MIDA group.[5]

G cluster_boronic_acid_protection Boronic Acid Protection Strategies Start This compound Pinacol Pinacol Ester Start->Pinacol Pinacol, -H2O MIDA MIDA Boronate Start->MIDA MIDA anhydride Deprotection_Pinacol Deprotection (e.g., H+, NaIO4) Pinacol->Deprotection_Pinacol Deprotection_MIDA Deprotection (aq. base) MIDA->Deprotection_MIDA Deprotection_Pinacol->Start Deprotection_MIDA->Start

Caption: Overview of boronic acid protection and deprotection.

Strategies for Masking the Pyridine Nitrogen

The pyridine nitrogen's Lewis basicity can be temporarily masked to prevent interference in metal-catalyzed reactions. The two primary strategies involve the formation of a pyridine N-oxide or protection with a tert-butyloxycarbonyl (Boc) group.

Pyridine N-Oxide: A Versatile Intermediate

Formation of the pyridine N-oxide is a classic strategy to modulate the electronic properties of the pyridine ring. The N-O bond reduces the basicity of the nitrogen and can also activate the ring for certain nucleophilic substitutions.[10]

Mechanism of Protection: The pyridine nitrogen is oxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound N-oxide

Step Procedure Notes
1 This compound (or its pinacol ester) is dissolved in a suitable solvent like dichloromethane (DCM).The reaction is typically run at 0 °C to control the exothermicity.
2 m-CPBA (1.1-1.5 eq) is added portion-wise.[11]The reaction progress is monitored by TLC or LC-MS.
3 Upon completion, the reaction is quenched, and the product is extracted and purified.Workup often involves washing with an aqueous solution of sodium bisulfite and sodium bicarbonate.

Deprotection of Pyridine N-Oxides: The N-O bond can be readily cleaved to regenerate the pyridine.

  • Reduction: Common reducing agents for this transformation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[12] Care must be taken with PCl₃ as it can sometimes lead to chlorination of the pyridine ring.[12]

Boc Protection: A Removable Steric Shield

The tert-butyloxycarbonyl (Boc) group can be used to protect the pyridine nitrogen, although this is less common than N-oxide formation for this specific purpose. The bulky Boc group sterically hinders the nitrogen, preventing its coordination to metal catalysts.

Mechanism of Protection: The pyridine nitrogen acts as a nucleophile and attacks di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base.

Experimental Protocol: Boc Protection of the Pyridine Nitrogen

Step Procedure Notes
1 The pyridine-containing substrate is dissolved in an aprotic solvent (e.g., THF, acetonitrile).
2 A base, such as 4-dimethylaminopyridine (DMAP), is added.[13]For electron-deficient pyridines, stronger conditions may be needed.
3 Boc₂O (1.5-2.0 eq) is added, and the reaction is stirred at room temperature until completion.
4 The product is isolated after an aqueous workup and purification.

Deprotection of the Boc Group: The Boc group is labile to acidic conditions.

  • Acidolysis: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, efficiently removes the Boc group.[1]

G cluster_pyridine_protection Pyridine Nitrogen Protection Strategies Start 5-Methoxy-4-methylpyridine Derivative N_Oxide Pyridine N-Oxide Start->N_Oxide m-CPBA Boc_Protected Boc-Protected Pyridine Start->Boc_Protected Boc2O, Base Deprotection_N_Oxide Deprotection (e.g., PCl3, PPh3) N_Oxide->Deprotection_N_Oxide Deprotection_Boc Deprotection (e.g., TFA, HCl) Boc_Protected->Deprotection_Boc Deprotection_N_Oxide->Start Deprotection_Boc->Start

Caption: Strategies for the protection and deprotection of the pyridine nitrogen.

Orthogonal Strategies for Complex Syntheses

For multi-step syntheses involving this compound, an orthogonal protecting group strategy is crucial. This allows for the selective deprotection of one functional group in the presence of another. For instance, a MIDA boronate can be used to protect the boronic acid, which is stable to the acidic conditions required to remove a Boc group from the pyridine nitrogen. This enables a synthetic sequence where a reaction is performed on the deprotected pyridine, followed by the deprotection and subsequent reaction of the boronic acid moiety.

Conclusion: Empowering Synthesis through Strategic Protection

The successful application of this compound in complex molecule synthesis hinges on a well-considered protecting group strategy. By understanding the inherent reactivity of both the pyridine nitrogen and the boronic acid, and by selecting the appropriate protecting groups, researchers can unlock the full synthetic potential of this valuable building block. The protocols and strategies outlined in this guide provide a robust framework for navigating these challenges, enabling the efficient and selective construction of novel chemical entities for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using pyridine boronic acids. The unique electronic and structural properties of these reagents can present obstacles not typically seen with standard aryl boronic acids. This resource provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding Suzuki couplings with pyridine boronic acids.

Q1: Why are my yields so low when using 2-pyridine boronic acid compared to other isomers or simple phenylboronic acid?

Low yields with 2-pyridine boronic acids are a well-documented challenge often referred to as the "2-pyridyl problem".[1] This stems from two primary factors: inherent instability and catalyst inhibition. The nitrogen atom's proximity to the boronic acid group makes the C-B bond highly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[2][3] Additionally, the Lewis basic nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition of the catalytic cycle.[1][4]

Q2: What is protodeboronation and why is it such a major issue for pyridine boronic acids?

Protodeboronation is the cleavage of the carbon-boron bond, replaced by a carbon-hydrogen bond, which results in a simple pyridine byproduct instead of your desired coupled product.[2] This side reaction consumes your starting material and complicates purification.[2] 2-Pyridine boronic acid is particularly prone to this due to its ability to form a reactive zwitterionic intermediate under neutral pH conditions, which then undergoes rapid fragmentation.[2][5] Counterintuitively, both acidic and basic conditions can sometimes slow this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[2]

Q3: I see a lot of black precipitate (palladium black) in my reaction. What does this mean?

The formation of palladium black indicates catalyst decomposition and is a common reason for low yields. This can be caused by several factors, including inefficient reductive elimination, the presence of oxygen, or catalyst inhibition by the pyridine nitrogen. When the catalyst is not stabilized by appropriate ligands or when the catalytic cycle is stalled, the active Pd(0) species can aggregate and precipitate out of solution, effectively stopping your reaction.

Q4: Can I just add more catalyst to solve my low yield problem?

While insufficient catalyst loading can be a cause of low yield, simply increasing the amount is often not the most effective solution and can be costly. In some cases, higher catalyst concentrations can even promote side reactions. A more systematic approach involves screening different ligands, bases, and solvents to find a system that promotes the desired catalytic cycle and minimizes decomposition pathways.[6] For instance, optimizing the catalyst-to-ligand ratio is often more critical than just increasing the overall catalyst amount.

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental parameters and offers structured approaches to overcome common hurdles.

Issue 1: Pervasive Protodeboronation

If you suspect protodeboronation is the primary cause of your low yield (e.g., you observe significant amounts of the corresponding unfunctionalized pyridine in your crude reaction mixture), consider the following strategies.

Underlying Cause: The C-B bond in pyridine boronic acids, especially at the 2-position, is prone to cleavage. This is exacerbated by the presence of water and certain bases, and as mentioned, can be particularly rapid at neutral pH for 2-pyridyl systems due to a unique unimolecular fragmentation mechanism.[2][5]

Troubleshooting Workflow:

G start Low Yield & Suspected Protodeboronation boron Switch Boron Reagent start->boron conditions Modify Reaction Conditions start->conditions slow_release Implement 'Slow Release' start->slow_release boron_opts Use Pinacol Esters Use MIDA Boronates Use Organotrifluoroborates boron->boron_opts conditions_opts Anhydrous Conditions Careful Base Selection (e.g., KF, K3PO4) Lower Temperature conditions->conditions_opts slow_release_opts In situ generation of boronic acid from a stable precursor slow_release->slow_release_opts

Detailed Strategies:

  • Change Your Boron Reagent: The most effective strategy is often to move away from the free boronic acid.

    • Pinacol Esters: More robust than the corresponding boronic acids and a very common alternative.[2]

    • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are well-suited for "slow release" strategies where the active boronic acid is generated in situ.[2]

    • Organotrifluoroborates (R-BF3K): These salts offer significantly increased stability against protodeboronation.[2]

  • Optimize Reaction Conditions:

    • Anhydrous Conditions: Strictly anhydrous conditions can dissuade protodeboronation pathways.[7] Ensure solvents are rigorously dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

    • Base Selection: The choice of base is critical. While strong aqueous bases can promote the formation of the active boronate species, they can also accelerate protodeboronation. Weaker, non-nucleophilic bases or fluoride sources are often superior.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the productive coupling over the decomposition pathway.

Protocol 1: Screening Bases for a Troublesome 2-Pyridyl Coupling

This protocol provides a starting point for optimizing the base in a Suzuki coupling prone to protodeboronation.

  • Setup: In parallel reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv), the pyridine boronic acid or ester (1.2–1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a consistent volume of a rigorously dried solvent (e.g., Dioxane or Toluene, ~0.1 M concentration).

  • Base Addition: To each vial, add a different base (3.0 equiv). A good starting screen would include:

    • Vial 1: K₂CO₃

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: KF

    • Vial 5: LiOtBu[8]

  • Reaction: Stir all vials at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: Quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated pyridine byproduct.

BaseCommon Solvent(s)Typical Observations
K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OStandard, but can promote protodeboronation with sensitive substrates.[9]
K₃PO₄ Dioxane, TolueneOften a good choice for heteroaryl couplings; less basic than carbonates.
KF DioxaneFluoride is thought to facilitate transmetalation without being strongly basic.[10]
LiOtBu Dioxane/H₂OA strong, non-aqueous base that can be highly effective in specific cases.[8]
Issue 2: Catalyst Inhibition and Deactivation

Low yields, especially with electron-rich pyridines or when using standard catalysts like Pd(PPh₃)₄, may point to catalyst inhibition.

Underlying Cause: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[1][4] This can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, or lead to the formation of inactive catalyst species. This is particularly problematic for 2-substituted pyridines.

Troubleshooting Workflow:

G start Low Yield & Suspected Catalyst Inhibition ligand Screen Electron-Rich, Bulky Ligands start->ligand precatalyst Use Modern Pre-catalysts start->precatalyst additives Consider Additives start->additives ligand_opts Buchwald-type Ligands: (SPhos, XPhos, RuPhos) NHC Ligands (e.g., IPr) ligand->ligand_opts precatalyst_opts Buchwald G3/G4 Palladacycles PEPPSI-type catalysts precatalyst->precatalyst_opts additives_opts Copper(I) salts Trimethyl borate additives->additives_opts

Detailed Strategies:

  • Utilize Modern Ligands: The key is to use ligands that promote the desired catalytic steps (oxidative addition, reductive elimination) much faster than catalyst inhibition can occur.

    • Electron-Rich, Bulky Dialkylbiarylphosphines: Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are the gold standard for challenging cross-couplings.[11] Their steric bulk and electron-donating ability accelerate the key steps of the catalytic cycle and stabilize the active catalyst.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can be effective for C-Cl activation and challenging couplings.[12]

  • Employ Advanced Pre-catalysts: Using well-defined pre-catalysts (e.g., Buchwald palladacycles or PEPPSI-type catalysts) ensures the efficient generation of the active Pd(0) species in solution and can lead to more reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[12]

  • Consider Additives:

    • Copper(I) Additives: Copper salts can sometimes accelerate Suzuki couplings of heteroaromatic boron nucleophiles, potentially by acting as a secondary transmetalation partner or by binding to the Lewis-basic heterocycle to prevent catalyst inhibition.[7]

    • Trimethyl Borate: This additive has been shown to enhance reaction rates in anhydrous couplings by solubilizing boronate complexes and preventing catalyst poisoning by the heteroaromatic units.[7]

Protocol 2: Catalyst & Ligand Screening for a Challenging Pyridine Coupling

This protocol is designed to identify a more active catalyst system when standard conditions fail.

  • Setup: In a glovebox, prepare stock solutions of your aryl halide and pyridine boronic ester in an anhydrous solvent (e.g., Dioxane).

  • Dispensing: In an array of reaction vials, dispense the aryl halide and boronic ester solutions.

  • Catalyst/Ligand Addition: To each vial, add a different pre-catalyst (1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a ligand (2-4 mol%). A good screening set would include:

    • Vial 1: Pd(dppf)Cl₂ (as a benchmark)[13]

    • Vial 2: Pd₂(dba)₃ + SPhos

    • Vial 3: Pd₂(dba)₃ + RuPhos[13]

    • Vial 4: XPhos Pd G3

    • Vial 5: PEPPSI-IPr[12]

  • Base & Reaction: Add the best base identified from previous screens (or a reliable choice like K₃PO₄) and the solvent. Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Analysis: Analyze the outcomes using LC-MS or UPLC to identify the most promising catalyst system for further optimization.

References

Technical Support Center: Optimizing Reaction Temperature for 5-Methoxy-4-methylpyridine-3-boronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the Suzuki-Miyaura coupling of 5-Methoxy-4-methylpyridine-3-boronic acid. As a challenging heteroaromatic substrate, precise temperature control is paramount for achieving high yields and minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. How should I adjust the temperature?

Answer: Low conversion is often due to an insufficient reaction temperature, which fails to overcome the activation energy of key steps in the catalytic cycle, such as oxidative addition or transmetalation.[1] The electron-withdrawing nature of the pyridine ring can make these steps more challenging compared to simple aryl boronic acids.[2]

A systematic increase in temperature is the most logical approach. The general rule of thumb is to "heat it till it works or breaks," but this must be done cautiously to avoid substrate decomposition.[3]

Recommended Strategy:

  • Start Conservatively: Begin with a moderate temperature, typically in the range of 80-90 °C for common solvent systems like Dioxane/H₂O or Toluene.[1][4]

  • Incremental Increase: If you observe low conversion after several hours (monitor by TLC or LC-MS), increase the temperature in 10-15 °C increments.

  • Assess the Limit: Continue to increase the temperature until you see a significant improvement in conversion or the emergence of degradation products. The optimal temperature will be just below the point where decomposition becomes significant.

The choice of solvent inherently dictates the accessible temperature range. Aromatic solvents are often employed for reactions requiring higher temperatures.[1]

Solvent SystemTypical Starting Temperature (°C)Maximum Temperature (Reflux)Notes
1,4-Dioxane / H₂O (4:1)80 - 90 °C~101 °CA versatile and common choice for many Suzuki couplings.[1]
Toluene / H₂O85 - 100 °C~111 °CExcellent for reactions requiring higher thermal energy.
2-MeTHF / H₂O60 - 70 °C~80 °CA greener alternative to THF with a useful temperature range.[3][5]
DMF100 - 120 °C~153 °CUsed for challenging couplings with poor solubility, but be cautious of decomposition.
Q2: I'm observing significant decomposition of my this compound. Is the temperature too high?

Answer: Yes, elevated temperatures are a primary cause of boronic acid decomposition. The most common degradation pathway for heteroaryl boronic acids is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[1][6] This side reaction is accelerated by high temperatures, strong bases, and the presence of water.[1]

Pyridine boronic acids are particularly susceptible due to the Lewis basic nitrogen atom, which can influence the electronic properties and stability of the C-B bond, a phenomenon related to the well-documented "2-pyridyl problem".[2][7][8]

Mitigation Strategies:

  • Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Even a 10 °C reduction can significantly decrease the rate of protodeboronation.[1]

  • Screen Milder Bases: Strong bases can promote decomposition. Switch from hydroxides (e.g., NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[1][9][10] MIDA boronates, in particular, are exceptionally stable and designed for slow release of the active boronic acid under basic, aqueous conditions, which can suppress decomposition pathways.[10]

Q3: My reaction is producing byproducts like homocoupling of the boronic acid. How does temperature influence this?

Answer: The homocoupling of boronic acids to form a biaryl byproduct is most often caused by the presence of oxygen, which can interfere with the palladium catalyst.[6] While not directly caused by temperature, excessively high temperatures can accelerate catalyst decomposition into palladium black, which may promote side reactions.[11]

The primary solution is to ensure strictly anaerobic conditions:

  • Thorough Degassing: Degas all solvents (including water) and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6][12]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the experiment.[13]

By maintaining a clean, oxygen-free reaction at the optimal temperature, you minimize the pathways that lead to homocoupling and other byproducts.

Q4: The reaction starts but then stalls before completion. Could temperature be the cause?

Answer: A stalling reaction often points to catalyst deactivation, which can be exacerbated by temperature. For pyridine-containing substrates, the Lewis basic nitrogen can coordinate to the palladium center, forming catalytically inactive species.[6][8] This inhibitory binding can become more pronounced or irreversible at elevated temperatures.

Furthermore, high temperatures over extended periods can lead to the formation of palladium black (inactive nanoparticles), effectively removing the catalyst from the reaction cycle.[11]

Troubleshooting Steps:

  • Use a Stabilizing Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands sterically shield the palladium center, preventing inhibitory binding by the pyridine nitrogen and increasing catalyst stability at higher temperatures.[1][6]

  • Consider a Pre-catalyst: Use a modern, well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3). These are often more stable and generate the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂.[3][13]

  • Re-evaluate Temperature: An excessively high temperature may be killing the catalyst. Try running the reaction at a slightly lower temperature for a longer period.

Experimental Protocols & Visualizations

Systematic Temperature Optimization Workflow

A structured approach is crucial for identifying the optimal temperature without excessive trial and error. The following workflow outlines a logical sequence for your experiments.

G A Initial Setup - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Base (2.0 eq) - Degassed Solvent B Temperature Screening Setup 4 parallel reactions: 60°C, 80°C, 100°C, 120°C A->B C Monitor Reactions Analyze by LC-MS at t=2h, 6h, 12h B->C D Analyze Results C->D E High Yield & Clean Profile? D->E Evaluate Yield & Impurity Profile F OPTIMAL T FOUND Proceed to Scale-up E->F Yes G Low Conversion at all T E->G No, Issue is... H Decomposition at High T, Low Conversion at Low T E->H No, Issue is... I Change Catalyst/Ligand (e.g., use Buchwald system) and repeat screening G->I J Lower Temperature Range (e.g., 50-90°C) and/or Use Milder Base (K3PO4) H->J

Caption: A workflow for the systematic optimization of reaction temperature.

Troubleshooting Low Yield: A Decision Tree

When faced with a low-yielding reaction, this decision tree can help diagnose the root cause, with a focus on temperature-related factors.

G start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 a1_yes SM is consumed, but product yield is low. q1->a1_yes Yes a1_no Significant SM remains. q1->a1_no No q2 Is Protodeboronation Observed? a1_yes->q2 a1_no_action ACTION: - Increase Temperature Systematically - Screen More Active Catalyst/Ligand - Check Base Strength/Solubility a1_no->a1_no_action a2_yes ACTION: - Lower Temperature - Use Milder Base - Protect Boronic Acid (MIDA) q2->a2_yes Yes a2_no ACTION: - Check for Catalyst Deactivation - Use Bulky Ligand - Ensure Anaerobic Conditions q2->a2_no No

Caption: A decision tree for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for a Suzuki coupling with this substrate? A: A general and effective starting point for many Suzuki-Miyaura reactions is between 60 °C and 80 °C.[4][14] For a potentially challenging substrate like this compound, starting at 80 °C in a solvent like dioxane/water is a reasonable and safe starting point for initial screening.[1][2]

Q: How do I perform a temperature screening experiment? A: Use a parallel synthesis setup.

  • Preparation: In a glovebox or under a flow of inert gas, add the aryl halide (limiting reagent), this compound (1.2-1.5 equiv.), base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.), and palladium catalyst/ligand (1-5 mol%) to several identical reaction vials equipped with stir bars.

  • Solvent Addition: Add the same amount of degassed solvent to each vial.

  • Heating: Place the sealed vials in separate heating blocks or wells pre-set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or crude NMR to determine the conversion and impurity profile. This will give you a clear picture of the effect of temperature.

Q: Can I use microwave heating to optimize the temperature? A: Absolutely. Microwave-assisted synthesis is an excellent tool for rapid optimization.[1] It allows for controlled and rapid heating to temperatures that might be difficult to achieve with a standard oil bath. A typical starting point for a microwave protocol would be 120 °C for 30-45 minutes .[1] This can quickly reveal if higher thermal energy is beneficial for your specific coupling partners.

Q: How does my choice of solvent affect the optimal reaction temperature? A: The solvent's boiling point sets the upper limit for the reaction temperature under conventional heating at atmospheric pressure.[3]

  • Lower Boiling Solvents (THF, 2-MeTHF): These are suitable for reactions that proceed efficiently at milder temperatures (< 80 °C).

  • Higher Boiling Solvents (Dioxane, Toluene, DMF): These are necessary when higher thermal energy is required to drive the reaction to completion. Toluene, in particular, is often used for reactions that need to be heated above 100 °C.[1]

The solvent also impacts the solubility of your reagents and the chosen base, which indirectly affects the required temperature. For instance, a base that is poorly soluble might require a higher temperature to become effective.[1]

References

preventing protodeboronation of 5-Methoxy-4-methylpyridine-3-boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the Technical Support Center for 5-Methoxy-4-methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the use of this and similar heteroaromatic boronic acids in synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability and handling of this compound.

Q1: I am observing significant formation of 5-methoxy-4-methylpyridine as a byproduct in my Suzuki-Miyaura coupling reaction. What is happening?

A: You are likely encountering protodeboronation, a prevalent side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated under the basic and heated conditions typical of many cross-coupling reactions. For heteroaromatic boronic acids like yours, the reaction medium's pH is a critical factor influencing the rate of this undesired reaction.[2][3][4]

Q2: Why is this compound susceptible to protodeboronation?

A: The susceptibility arises from the electronic nature of the pyridine ring and the reaction conditions. Pyridine is a π-deficient heterocycle, which can influence the stability of the boronic acid moiety.[1] The reaction mechanism for protodeboronation can be complex and is generally catalyzed by either acid or base.[3] In the context of Suzuki-Miyaura coupling, the basic conditions required for the catalytic cycle can also promote the formation of a boronate species that is susceptible to protonolysis.[3] Fortunately, as a 3-pyridyl boronic acid, your substrate is inherently more stable than the notoriously unstable 2-pyridyl isomers.[2][4]

Q3: Are there general storage and handling precautions I should take with this compound?

A: Yes. While this compound is a solid, it is prudent to store it in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture, which can facilitate decomposition over time. Avoid repeated freeze-thaw cycles if the compound is stored in solution.

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a more in-depth, problem-and-solution-oriented guide to systematically address and overcome protodeboronation in your experiments.

Scenario 1: Low to Moderate Yield of Desired Product with Significant Protodeboronation

If you are observing a significant amount of the protodeboronated side-product, it is a clear indication that the rate of protodeboronation is competitive with your desired cross-coupling reaction. Here’s how to troubleshoot this issue:

Initial Diagnosis: The primary culprits are often a combination of high reaction temperature, a strongly basic environment, and the presence of excess water.

Mitigation Strategy 1: Optimization of Reaction Conditions

The first line of defense is to fine-tune your reaction parameters to favor the Suzuki-Miyaura coupling over the protodeboronation pathway.

Q: How does temperature affect protodeboronation, and what should I do?

A: Higher temperatures accelerate most reactions, including protodeboronation.[3] If your palladium catalyst is sufficiently active, lowering the reaction temperature can significantly reduce the rate of protodeboronation without substantially impacting the desired coupling.

  • Actionable Protocol:

    • If your current reaction is at 100-110 °C, attempt the reaction at 80 °C.

    • If you still observe protodeboronation, try further reducing the temperature to 60 °C or even room temperature, especially if you are using a highly active catalyst system.

    • Monitor the reaction progress carefully, as the desired coupling may proceed more slowly at lower temperatures.

Q: Can the choice of base influence the extent of protodeboronation?

A: Absolutely. Strong bases can accelerate the formation of the boronate anion, which can be more susceptible to protonolysis.[3] Switching to a milder base can often tip the balance in favor of the cross-coupling reaction.

  • Actionable Protocol:

    • If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]

    • The choice of base can be substrate-dependent, so it is advisable to screen a few different mild bases to find the optimal one for your specific reaction.

Q: What is the role of water in this reaction, and should I use anhydrous conditions?

A: Water can act as a proton source for protodeboronation. While Suzuki-Miyaura reactions are known for their tolerance to water, and a small amount can even be beneficial for the catalytic cycle, excess water can be detrimental.

  • Actionable Protocol:

    • Use anhydrous solvents.

    • If your protocol involves an aqueous base, consider using a minimal amount of water or switching to an anhydrous base-solvent system.

    • Be aware that complete exclusion of water may slow down the desired reaction, so optimization is key.

Mitigation Strategy 2: Modification of the Boron Reagent

If optimizing the reaction conditions is insufficient, the next and often most effective strategy is to use a more stable form of the boronic acid.

Q: What are boronic esters, and how can they help?

A: Boronic esters, such as pinacol esters, are derivatives of boronic acids that are generally more stable and less prone to protodeboronation.[6] They can often be used directly in Suzuki-Miyaura reactions.

  • Actionable Protocol:

    • Consider using the commercially available 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester.

    • Alternatively, you can synthesize the pinacol ester from your boronic acid using standard procedures.

Q: I've heard about MIDA boronates. What are they, and are they a better option?

A: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[7] They are compatible with silica gel chromatography, which simplifies purification.[8] In the presence of a mild aqueous base, they undergo a slow, controlled release of the boronic acid.[7] This "slow-release" strategy maintains a low steady-state concentration of the unstable free boronic acid in the reaction mixture, thereby minimizing protodeboronation while allowing the desired cross-coupling to proceed efficiently.[7][9]

  • Actionable Protocol: Synthesis of 5-Methoxy-4-methylpyridine-3-MIDA boronate

    • To a flask containing this compound (1.0 equiv), add MIDA anhydride (1.1 equiv).[10][11][12]

    • Add anhydrous dioxane as the solvent.

    • Heat the mixture under an inert atmosphere. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, the MIDA boronate can be purified by precipitation or chromatography.[8][11]

Mitigation Strategy 3: Advanced Catalytic Systems

The choice of palladium catalyst and ligand can have a profound impact on the outcome of the reaction.

Q: How can the catalyst system help in preventing protodeboronation?

A: A highly active and efficient catalyst can increase the rate of the desired cross-coupling to a point where it significantly outcompetes the slower protodeboronation side reaction.[13] Electron-rich and bulky phosphine ligands are often employed to enhance the activity of the palladium catalyst, particularly for challenging substrates like heteroaryl chlorides.[14]

  • Actionable Protocol:

    • If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system.

    • Catalyst systems based on ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ have shown great success with heteroaryl substrates.[13][15]

    • Screening a small number of these advanced catalyst systems can often lead to a dramatic improvement in yield and a reduction in byproducts.

Data Summary Table

The following table provides a starting point for reaction condition optimization. Note that the optimal conditions will be specific to your coupling partners.

ParameterRecommendationRationale
Temperature Start at 60-80 °CLower temperatures disfavor protodeboronation.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are less likely to promote protodeboronation.[5]
Boron Reagent MIDA boronate > Pinacol ester > Boronic acidIncreased stability and/or slow release minimizes the concentration of the unstable free boronic acid.[7][9]
Catalyst System Pd(OAc)₂/SPhos or other advanced systemsHighly active catalysts promote the desired reaction to outcompete protodeboronation.[15]
Solvent Anhydrous dioxane, THF, or tolueneMinimizes the presence of water as a proton source.

Visualizing the Problem and Solution

To better understand the competing reaction pathways and the strategic interventions, the following diagrams are provided.

G cluster_0 Reaction Mixture cluster_1 Reaction Pathways cluster_2 Interventions Boronic_Acid 5-Methoxy-4-methylpyridine- 3-boronic acid Desired_Product Cross-Coupling Product Boronic_Acid->Desired_Product Suzuki-Miyaura Coupling (Fast, Desired) Side_Product Protodeboronated Product (5-methoxy-4-methylpyridine) Boronic_Acid->Side_Product Protodeboronation (Slow, Undesired) Optimize_Conditions Optimize Conditions (Lower Temp, Milder Base) Optimize_Conditions->Side_Product Inhibits Modify_Reagent Use MIDA Boronate (Slow Release) Modify_Reagent->Boronic_Acid Stabilizes Improve_Catalyst Use High-Activity Catalyst Improve_Catalyst->Desired_Product Accelerates

Caption: Competing pathways and strategic interventions.

G start Low Yield & High Protodeboronation? opt_cond Step 1: Optimize Conditions (Temp, Base, Solvent) start->opt_cond Yes check1 Problem Solved? opt_cond->check1 mod_reag Step 2: Modify Boron Reagent (Use Pinacol or MIDA Ester) check1->mod_reag No success Successful Coupling check1->success Yes check2 Problem Solved? mod_reag->check2 adv_cat Step 3: Use Advanced Catalyst System check2->adv_cat No check2->success Yes adv_cat->success fail Consult Further Technical Support

Caption: Troubleshooting workflow for protodeboronation.

References

Technical Support Center: Managing Homocoupling of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering the common yet troublesome side reaction of boronic acid homocoupling. Here, we provide in-depth, field-proven insights and actionable protocols to help you diagnose, troubleshoot, and ultimately suppress this yield-reducing and purification-complicating side reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling and why is it a significant problem?

A1: Homocoupling is an undesired side reaction where two molecules of a boronic acid (or its derivative) react with each other to form a symmetrical biaryl (or bivinyl/dialkyl) byproduct. This reaction is problematic for several critical reasons:

  • Reduced Yield: It consumes your boronic acid starting material, directly lowering the yield of your desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making chromatographic separation difficult and sometimes leading to co-elution.[1]

  • Stoichiometry Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometric ratio with your coupling partner (e.g., aryl halide), which can further impact reaction efficiency.

Q2: What are the primary chemical culprits that initiate homocoupling?

A2: The formation of homocoupling byproducts is predominantly driven by two interconnected mechanistic pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen in your reaction solvent is a major contributor.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][4][5][6][7] A key intermediate in this process is a palladium peroxo complex, (η²-O₂)PdL₂, which forms from the reaction of Pd(0) with O₂ and plays a crucial role in the homocoupling cascade.[4][5][6][7]

  • Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly promote homocoupling before it is reduced to the active Pd(0) state required for the main Suzuki-Miyaura catalytic cycle.[8][9] This pathway involves the stoichiometric reaction of the Pd(II) precatalyst with two boronic acid molecules to generate the symmetrical biaryl and Pd(0).[10][11] This is often a significant issue at the beginning of the reaction.

The diagram below illustrates these two primary mechanistic pathways leading to homocoupling.

G cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II) Precatalyst Pathway Pd0 Pd(0)L₂ Peroxo (η²-O₂)Pd(II)L₂ Pd0->Peroxo + O₂ O2 O₂ (dissolved) Adduct Peroxo-Boronic Acid Adduct Peroxo->Adduct + ArB(OH)₂ ArPdOH trans-ArPd(OH)L₂ Adduct->ArPdOH + ArB(OH)₂ ArPdAr trans-ArPd(Ar)L₂ ArPdOH->ArPdAr Transmetalation ArPdAr->Pd0 Homocoupling1 Ar-Ar (Homocoupling) ArPdAr->Homocoupling1 Reductive Elimination BoronicAcid1 ArB(OH)₂ BoronicAcid2 ArB(OH)₂ PdII_pre Pd(II)X₂ (Precatalyst) ArPdX ArPd(II)X PdII_pre->ArPdX + ArB(OH)₂ Ar2Pd Ar₂Pd(II) ArPdX->Ar2Pd + ArB(OH)₂ Homocoupling2 Ar-Ar (Homocoupling) Ar2Pd->Homocoupling2 Reductive Elimination Pd0_2 Pd(0)L₂ (Active Catalyst) Ar2Pd->Pd0_2 BoronicAcid3 ArB(OH)₂ BoronicAcid4 ArB(OH)₂

Caption: Proposed mechanisms for boronic acid homocoupling.

Q3: Are certain boronic acids more susceptible to homocoupling?

A3: Yes. While all boronic acids can undergo homocoupling, certain types are more prone to it. Electron-deficient arylboronic acids have been shown to favor homocoupling in some systems.[12][13] Additionally, the inherent stability of the boronic acid itself is a factor; less stable boronic acids that are prone to degradation pathways like protodeboronation or oxidation may participate more readily in side reactions.[14][15]

Q4: How does my choice of base impact homocoupling?

A4: The base is critical for activating the boronic acid for the transmetalation step in the desired Suzuki-Miyaura cycle.[16] However, an inappropriate choice can exacerbate side reactions. While a base is required, excessively strong bases or high concentrations can sometimes promote side reactions. The choice is highly substrate-dependent, and screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is often necessary to find the optimal balance for your specific reaction.[17]

Troubleshooting Guide: A Proactive & Reactive Approach

Use this guide to systematically eliminate the root causes of homocoupling.

Issue 1: Significant Homocoupling Product Observed by LCMS/NMR

This is the most common issue. The workflow below provides a logical sequence for troubleshooting.

Caption: Troubleshooting workflow for minimizing homocoupling.

Proactive Prevention: Best Practices & Protocols

The most effective way to manage homocoupling is to prevent it from the start.

Rigorous Exclusion of Oxygen

This is the single most critical factor.[10][11] Dissolved oxygen is the primary culprit in the most common homocoupling pathway.[2][4][5]

Protocol: Solvent Degassing

  • Method A: Inert Gas Sparging

    • Pour the required solvent into your reaction flask.

    • Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.[17]

  • Method B: Freeze-Pump-Thaw (For Highest Level of Deoxygenation)

    • Place the solvent in a Schlenk flask sealed with a septum.

    • Freeze the solvent by immersing the flask in liquid nitrogen.

    • Once fully frozen, apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and allow the solvent to thaw completely. You may see gas bubbles evolve.

    • Repeat this cycle 3-5 times for maximum effect.[8][17]

Strategic Choice of Catalyst and Ligands

Your choice of catalyst and ligand directly influences the relative rates of the desired cross-coupling versus the undesired homocoupling.

ParameterRecommendationRationaleSupporting Sources
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids the initial Pd(II)-mediated homocoupling pathway that occurs with Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[9][17]
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos).These ligands accelerate the final reductive elimination step of the desired catalytic cycle, making it kinetically favored over the homocoupling pathway.[12][13][17]
Procedural Modifications

How you set up the reaction can have a profound impact on the outcome.

  • Slow Addition of Boronic Acid: Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[8][18]

    • Protocol: Dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of degassed solvent. Using a syringe pump, add this solution dropwise to the main reaction mixture over 30-60 minutes.[18]

  • Use of Additives: Certain additives can chemically suppress homocoupling pathways.

    • Recommendation: Add a mild reducing agent, such as potassium formate (HCO₂K). This helps to keep the palladium catalyst in its active Pd(0) state, minimizing the concentration of Pd(II) species that drive homocoupling.[10][11][17][19] This strategy has proven effective in large-scale synthesis.[10][11][19]

Consider Boronic Acid Stability and Alternatives

Boronic acids themselves can be unstable, degrading via oxidation or protodeboronation.[14][15][20] Using more stable derivatives can be an effective strategy.

  • Boronate Esters (e.g., Pinacol Esters - Bpin): These are generally more stable than the corresponding boronic acids and can be used directly.

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are "caged" and release the active boronic acid slowly under reaction conditions, which can help suppress side reactions.[14]

  • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid that can be easily handled and used directly in Suzuki couplings with protic solvents.[21]

Protocol: Preparation of a Diethanolamine Boronate Adduct [21][22]

  • In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.

  • While stirring, add diethanolamine (1.0 equiv) dropwise.

  • A precipitate will typically form. Continue stirring for 15-20 minutes.

  • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in your coupling reaction.

By understanding the mechanisms of homocoupling and proactively implementing these robust protocols, you can significantly improve the efficiency, yield, and purity of your cross-coupling reactions.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the specialized reagent, 5-Methoxy-4-methylpyridine-3-boronic acid. This resource is designed to provide in-depth, practical guidance in a question-and-answer format to address common challenges, with a particular focus on the critical role of base selection. As Senior Application Scientists, we aim to combine mechanistic understanding with field-proven strategies to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is failing or giving low yields. What are the most likely causes?

A1: Low yields or reaction failure in Suzuki couplings with heteroaromatic boronic acids, especially substituted pyridines, are common. The primary challenges often stem from the properties of the pyridine nucleus itself. The nitrogen lone pair can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, pyridine boronic acids can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5]

Key areas to investigate are:

  • Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount for success with heteroaryl couplings.[1]

  • Base Selection: The strength, type, and quality of the base significantly influence the reaction outcome.[1][6]

  • Protodeboronation: The stability of the boronic acid under the reaction conditions is a major factor.[3][5]

  • Oxygen Contamination: Inadequate degassing of solvents and reagents can deactivate the palladium catalyst.[1]

Q2: How does the position of the boronic acid group on the pyridine ring affect the reaction?

A2: The position of the boronic acid group on the pyridine ring has a significant impact on reactivity.[2]

  • 2-Pyridyl Boronic Acids: These are notoriously challenging due to the proximity of the nitrogen atom to the boronic acid, a phenomenon often called the "2-pyridyl problem".[2][7] This proximity can lead to catalyst inhibition and increased rates of protodeboronation.[2][4][7]

  • 3-Pyridyl Boronic Acids (like this compound): These are generally more reactive than their 2-substituted counterparts. The nitrogen atom is further from the reaction center, reducing its inhibitory effect.

  • 4-Pyridyl Boronic Acids: The reactivity can be influenced by the electron-withdrawing nature of the nitrogen atoms.[2] However, successful couplings are frequently reported.[8]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of a byproduct and loss of your starting material.[5] This is a common issue with electron-deficient and heteroaryl boronic acids, especially under basic conditions.[3][4][5]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are often more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[1][9]

  • Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can reduce the rate of this water-mediated side reaction.[1]

  • Milder Base: A weaker base may decrease the rate of protodeboronation.[1]

  • Slow Release Strategy: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow release of the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[5]

Troubleshooting Guide: The Critical Role of the Base

The selection of the base is a critical parameter that can dramatically affect the yield, rate, and selectivity of your Suzuki coupling.[6] The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[10][11][12]

Understanding the Mechanism: Two Main Pathways

There are two primary, accepted pathways for the role of the base in the Suzuki-Miyaura coupling:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then undergoes transmetalation with the palladium(II) halide complex.[6][13]

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.[6][9][13]

The dominant pathway can depend on the specific base, solvent, and substrates used.[6]

Suzuki_Base_Pathways cluster_cycle Suzuki Catalytic Cycle cluster_base Role of Base OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) Base Base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) Boronate [R-B(OH)₃]⁻ (Boronate Pathway) Base->Boronate PdOH Ar-Pd(II)-OH (Oxo-Palladium Pathway) Base->PdOH BoronicAcid R-B(OH)₂ BoronicAcid->Boronate ArPdX Ar-Pd(II)-X ArPdX->PdOH Boronate->TM More Nucleophilic PdOH->TM Reacts with Neutral Boronic Acid caption Fig 1. Two primary pathways for base activation in the transmetalation step. Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckBoronicAcid Is Protodeboronation Suspected? (Check by LC-MS/NMR) Start->CheckBoronicAcid YesProtodeboronation Yes CheckBoronicAcid->YesProtodeboronation NoProtodeboronation No CheckBoronicAcid->NoProtodeboronation WeakBase Try Weaker Base (e.g., KF, K₂CO₃) YesProtodeboronation->WeakBase SwitchToBase Consider Base Strength & Type NoProtodeboronation->SwitchToBase StrongBase Try Stronger, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) SwitchToBase->StrongBase FinalCheck Re-evaluate Catalyst/Ligand System WeakBase->FinalCheck If still no improvement CheckSolubility Are all components soluble? StrongBase->CheckSolubility YesSolubility Yes CheckSolubility->YesSolubility NoSolubility No CheckSolubility->NoSolubility UseCs2CO3 Consider Cs₂CO₃ (Caesium Effect) YesSolubility->UseCs2CO3 ChangeSolvent Change Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) NoSolubility->ChangeSolvent ChangeSolvent->StrongBase UseCs2CO3->FinalCheck If still no improvement caption Fig 2. Decision workflow for troubleshooting base selection.

References

Technical Support Center: Purification of Products from 5-Methoxy-4-methylpyridine-3-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies involving products derived from 5-Methoxy-4-methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common and complex purification challenges encountered during experimental work with this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our aim is to provide not just protocols, but a deeper understanding of the chemical principles behind them, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is complete, but the crude product is a complex mixture. What are the likely impurities?

A1: In a typical Suzuki-Miyaura coupling, several side products and unreacted starting materials can complicate purification. Understanding these potential impurities is the first step toward devising an effective purification strategy.

Common Impurities:

  • Homocoupling Product of the Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of two molecules of this compound.[1][2] This is often exacerbated if using a Pd(II) precatalyst, which requires in-situ reduction to the active Pd(0) species—a process that can facilitate homocoupling.[2][3]

  • Protodeboronation Product: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, yielding 5-Methoxy-4-methylpyridine.[1] Heteroaryl boronic acids can be particularly susceptible to this process, which is often promoted by strong bases and the presence of water.[1]

  • Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts can contaminate the final product. The pyridine nitrogen in your product can chelate with palladium, making it soluble and difficult to remove by simple filtration.[4]

  • Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the aryl halide coupling partner.

  • Ligand-Derived Impurities: In some cases, impurities can arise from the aryl groups of phosphine ligands used in the reaction.[5][6]

The following diagram illustrates the primary reaction and common side reactions.

Suzuki_Byproducts cluster_reaction SM_Boronic This compound Homo_Coupling Homocoupling Product SM_Boronic->Homo_Coupling Side Reaction (O₂) Protodeboronation Protodeboronation Product (5-Methoxy-4-methylpyridine) SM_Boronic->Protodeboronation Side Reaction (H₂O, Base) Reactants SM_Boronic->Reactants SM_Halide Aryl Halide (Ar-X) SM_Halide->Reactants Catalyst Pd Catalyst + Base Desired_Product Desired Cross-Coupled Product Catalyst->Desired_Product Suzuki Coupling Reactants->Catalyst Reaction Conditions

Caption: Main reaction pathway and common side reactions.

Q2: How can I effectively remove the residual palladium catalyst from my pyridine-containing product?

A2: Removing palladium is a critical step, especially for pharmaceutical applications. Due to the coordinating nature of the pyridine nitrogen, specialized techniques are often required.[4]

Recommended Methods:

  • Filtration through Celite®: This is a good first step, particularly for heterogeneous catalysts (e.g., Pd/C) or if the palladium has precipitated as palladium black.[7][8] Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite®.[7]

  • Activated Carbon Treatment: Activated carbon is a cost-effective method for adsorbing residual palladium.[4][9] However, it can sometimes adsorb the desired product, so it's crucial to perform a small-scale test first.

  • Scavenger Resins: Solid-supported scavengers with high affinity for palladium (e.g., thiol-based or amine-based resins) are highly effective.[4][10] The crude product solution is stirred with the resin, which is then removed by filtration.[4]

MethodAdvantagesDisadvantagesBest For
Celite Filtration Simple, fast, inexpensivePrimarily for insoluble Pd speciesRemoving heterogeneous catalysts (Pd/C) or precipitated Pd black.[4][7]
Activated Carbon Cost-effective, good for many Pd speciesCan lead to product loss due to non-specific adsorption.[4]General purpose removal after initial filtration.
Scavenger Resins High selectivity, very effective for soluble PdHigher cost, may require optimization of conditions (time, temp).Final purification step to reach low ppm levels of Pd.[10]
Protocol: Palladium Removal Using a Thiol-Based Scavenger Resin
  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Add Scavenger: Add the thiol-functionalized silica or polymer resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours.[4] Reaction progress can be monitored by taking small aliquots and analyzing for residual palladium.

  • Filter: Filter the mixture through a pad of Celite® to remove the resin.[4]

  • Wash and Concentrate: Wash the resin on the filter with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.[4]

Q3: My product is highly polar, and I'm having trouble with column chromatography on silica gel. What can I do?

A3: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, often leading to significant tailing or even irreversible binding.

Troubleshooting Strategies:

  • Use a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent system.[11] This deactivates the acidic sites on the silica, leading to improved peak shape.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be very effective.

  • Acid-Base Extraction: This classical technique can be highly effective for separating your basic pyridine product from neutral or acidic impurities.

Purification_Decision Start Crude Product Mixture Is_Product_Basic Is the product basic? Start->Is_Product_Basic Is_Impurity_Neutral_Acidic Are major impurities neutral or acidic? Is_Product_Basic->Is_Impurity_Neutral_Acidic Yes Chromatography Column Chromatography Is_Product_Basic->Chromatography No Is_Impurity_Neutral_Acidic->Chromatography No AcidBase_Extraction Acid-Base Extraction Is_Impurity_Neutral_Acidic->AcidBase_Extraction Yes Silica_Issues Tailing on Silica? Chromatography->Silica_Issues Add_Base Add Basic Modifier (e.g., Et3N) Silica_Issues->Add_Base Yes Switch_Phase Switch Stationary Phase (Alumina, C18) Silica_Issues->Switch_Phase Yes

Caption: Decision tree for selecting a primary purification method.

Protocol: Acid-Base Extraction for Pyridine Product Isolation
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[12][13] The basic pyridine product will be protonated to form a water-soluble pyridinium salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the product. The organic layer can be discarded or processed further if it contains other compounds of interest.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8). This will deprotonate the pyridinium salt, regenerating the neutral, water-insoluble product, which may precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q4: I am struggling to obtain a crystalline solid product. What crystallization techniques are suitable for pyridine derivatives?

A4: Pyridine derivatives can sometimes be challenging to crystallize due to their polarity and potential to form oils. However, several strategies can be employed.

  • Solvent Selection: Experiment with a range of solvents with varying polarities. For polar compounds like substituted pyridines, solvents like ethanol, isopropanol, acetonitrile, or mixtures with water can be effective.[14]

  • Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of a good solvent, and then slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble until turbidity persists. Allow the solution to stand, and crystals may form.

  • Co-crystallization: If the product is difficult to crystallize on its own, forming a co-crystal with a pharmaceutically acceptable co-former (like a dicarboxylic acid) can enhance crystallinity.[15][16]

  • Sublimation: For thermally stable, non-ionic compounds, sublimation under high vacuum can be an excellent purification method that directly yields crystalline material.[17]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Significant Homocoupling Product Oxygen in the reaction; Pd(II) precatalyst used without a reducing agent.Ensure rigorous degassing of solvents and use of an inert (N₂ or Ar) atmosphere.[1] Consider using a Pd(0) source directly or adding a mild reducing agent like potassium formate.[3][18]
Low Yield due to Protodeboronation Base is too strong; presence of excess water.Switch to a milder base (e.g., K₂CO₃, KF).[1] Use anhydrous solvents and reagents if possible.[1]
Product Streaking on TLC Plate Strong interaction between the basic pyridine product and acidic silica gel.Spot the TLC plate and elute it in a chamber containing a small amount of triethylamine or ammonia to neutralize the silica. Use this modified solvent system for column chromatography.[11]
Persistent Emulsion during Extraction Vigorous shaking with certain solvent/aqueous phase combinations.Add brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.[13] Gently invert the funnel rather than shaking vigorously.
Product is an Oil After Purification The product may have a low melting point or be amorphous.Try co-evaporation with a non-polar solvent like heptane to remove trace high-boiling polar solvents. Attempt crystallization from a different solvent system or consider purification by sublimation.[17]

References

Technical Support Center: Identifying and Mitigating Impurities in 5-Methoxy-4-methylpyridine-3-boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 5-Methoxy-4-methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity-related issues encountered during synthesis.

Introduction

This compound is a valuable reagent in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2] However, the inherent properties of pyridineboronic acids, including the presence of a basic nitrogen atom, can lead to specific side reactions and the formation of challenging impurities.[3] This guide provides a structured approach to identifying, understanding, and mitigating these impurities to improve reaction outcomes and streamline purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling?

A1: The most prevalent impurities are typically the result of three main side reactions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding 5-methoxy-4-methylpyridine.[3][4]

  • Homocoupling: The self-coupling of two molecules of the boronic acid to form a symmetrical bipyridine.[5][6][7]

  • Byproducts from ligand or starting material degradation: Depending on the reaction conditions, impurities can also arise from the decomposition of the phosphine ligand or the aryl halide coupling partner.[8][9]

Q2: Why is protodeboronation a significant issue with pyridineboronic acids?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This side reaction consumes the boronic acid, reducing the yield of the desired product and generating a byproduct (5-methoxy-4-methylpyridine) that can be difficult to separate. Pyridineboronic acids are particularly susceptible due to the influence of the ring nitrogen. For some pyridineboronic acids, especially 2-pyridyl derivatives, the formation of a zwitterionic species under neutral pH conditions can accelerate protodeboronation.[4][10] While 3-pyridyl boronic acids are generally more stable, the reaction conditions (e.g., presence of water, elevated temperature, and base) can still promote this undesired pathway.[11]

Q3: What causes the homocoupling of the boronic acid?

A3: Homocoupling of boronic acids can be promoted by the presence of oxygen or by a palladium(II) species that has not been efficiently reduced to the active palladium(0) catalyst.[7][12][13] This side reaction leads to the formation of a symmetrical bipyridine dimer, which consumes the starting material and adds complexity to the purification process.[8]

Q4: How can I detect and identify these impurities in my reaction mixture?

A4: A combination of modern analytical techniques is essential for accurate impurity profiling.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating and quantifying the components of a reaction mixture, including the starting materials, desired product, and impurities.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information for each separated component.[14][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of isolated impurities, confirming their identity.[14]

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section provides a structured approach to troubleshooting common impurities encountered in coupling reactions with this compound.

Issue 1: High Levels of Protodeboronation (Formation of 5-Methoxy-4-methylpyridine)

Primary Causes:

  • Presence of excess water in the reaction.

  • Prolonged reaction times at elevated temperatures.[19]

  • Inappropriate choice of base.[10]

  • Sub-optimal pH of the reaction mixture.[10][11]

Mitigation Strategies:

StrategyRationale
Use Anhydrous Conditions Minimizing water content can significantly reduce the rate of protodeboronation. Use oven-dried glassware and anhydrous solvents.[19]
Optimize Reaction Temperature and Time Run the reaction at the lowest temperature that affords a reasonable rate of conversion to minimize thermal decomposition of the boronic acid.[19] Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Screen Different Bases The choice of base is critical. While strong bases are needed to activate the boronic acid, they can also promote protodeboronation.[1] Consider screening milder bases like K₂CO₃ or Cs₂CO₃, or fluoride sources like KF, which can be effective while minimizing decomposition.[19]
Protect the Boronic Acid Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or an organotrifluoroborate salt.[3][19][20] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[3][4]

Workflow for Minimizing Protodeboronation

G start High Protodeboronation Detected anhydrous Switch to Anhydrous Solvents and Oven-Dried Glassware start->anhydrous temp_time Lower Reaction Temperature and Monitor Reaction Time anhydrous->temp_time base Screen Milder Bases (e.g., K2CO3, KF) temp_time->base protect Protect Boronic Acid (e.g., Pinacol Ester, MIDA Ester) base->protect end Optimized Reaction with Minimal Protodeboronation protect->end G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Boronic Acid Boronic Acid Desired Product Desired Product Boronic Acid->Desired Product Protodeboronation Product Protodeboronation Product Boronic Acid->Protodeboronation Product Homocoupling Product Homocoupling Product Boronic Acid->Homocoupling Product Aryl Halide Aryl Halide Aryl Halide->Desired Product Pd Catalyst Pd Catalyst Pd Catalyst->Desired Product Pd Catalyst->Homocoupling Product Base Base Base->Desired Product Base->Protodeboronation Product Solvent (H2O) Solvent (H2O) Solvent (H2O)->Protodeboronation Product Heat Heat Heat->Protodeboronation Product Oxygen Oxygen Oxygen->Homocoupling Product

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyridineboronic Acids: A Comparative Analysis of 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for its incorporation into complex molecular scaffolds.[2][3] This guide offers a comparative analysis of pyridineboronic acids, focusing on the nuanced performance of the functionalized reagent, 5-Methoxy-4-methylpyridine-3-boronic acid, relative to its parent, Pyridine-3-boronic acid, and the notoriously challenging Pyridine-2-boronic acid. We will dissect the interplay of electronic and steric effects, provide a validated experimental protocol for their use in a typical Suzuki-Miyaura coupling, and present a framework for troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of pyridine-containing biaryl compounds.

The Strategic Importance of Pyridineboronic Acids in Drug Discovery

The pyridine motif is a privileged scaffold in drug design, prized for its ability to enhance aqueous solubility, improve membrane permeability, and engage in specific hydrogen bonding interactions with biological targets.[1] This has led to its inclusion in a wide range of therapeutics, including kinase inhibitors and neuroactive agents.[1] The Suzuki-Miyaura reaction is arguably the most robust method for forging the carbon-carbon bonds necessary to construct these complex molecules.[4] Pyridineboronic acids are the key reagents in this transformation, serving as the source of the pyridine ring.

However, not all pyridineboronic acids are created equal. Their stability, reactivity, and propensity to engage in side reactions are highly dependent on the substitution pattern and the position of the boronic acid group on the ring. The challenges are particularly acute for 2-substituted pyridineboronic acids, a phenomenon often dubbed the "2-pyridyl problem," where catalyst inhibition and reagent instability are common hurdles.[5][6] Understanding these subtleties is paramount for efficient and reproducible synthesis.

A Comparative Look at Physicochemical Properties

The success of a cross-coupling reaction is fundamentally dictated by the physicochemical properties of the boronic acid. Here, we compare our target molecule, This compound , with two common alternatives: the unsubstituted parent, Pyridine-3-boronic acid , and the challenging isomer, Pyridine-2-boronic acid .

Electronic and Steric Effects: The "Why" Behind Reactivity

The substituents on the pyridine ring exert profound control over the reaction's outcome by modulating two key factors: the Lewis acidity of the boron atom and the electron density of the pyridine ring.

  • Pyridine-3-boronic Acid: This is our baseline. The nitrogen atom acts as an electron-withdrawing group, which slightly increases the Lewis acidity of the boronic acid compared to phenylboronic acid, facilitating the crucial transmetalation step. It has minimal steric hindrance around the reaction center.[7]

  • This compound: This molecule presents a more complex electronic profile.

    • Methoxy Group (-OCH₃): At the 5-position, it is a powerful electron-donating group through resonance (+R effect), which increases the electron density of the ring. However, it is also moderately electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity.[8] The net effect is an increase in the ring's nucleophilicity.

    • Methyl Group (-CH₃): At the 4-position, it is a weak electron-donating group through induction (+I effect) and hyperconjugation.[8] It also introduces steric bulk adjacent to the boronic acid, which can influence the approach of the palladium complex.

  • Pyridine-2-boronic Acid: The proximity of the boronic acid to the ring nitrogen is the source of its challenging nature. The nitrogen's lone pair can chelate to the palladium center, leading to catalyst inhibition. Furthermore, this isomer is notoriously prone to decomposition via protodeboronation.[5][9]

The interplay of these effects is critical. Increased electron density on the ring can accelerate the transmetalation step, but it can also increase the rate of undesirable protodeboronation.

Stability and Alternative Reagents

A significant challenge with many heterocyclic boronic acids is their inherent instability, leading to limited shelf-life and poor reproducibility.[9] 2-Pyridyl boronic acid is particularly susceptible to decomposition.[5] To circumvent this, chemists have developed more stable surrogates:

  • MIDA Boronates: These N-methyliminodiacetic acid (MIDA) adducts are highly stable, crystalline solids that slowly release the active boronic acid under the reaction conditions.[9] This "slow-release" mechanism maintains a low concentration of the unstable boronic acid, suppressing decomposition pathways while allowing the desired cross-coupling to proceed.

  • Trifluoroborate Salts (K(Py-BF₃)): These salts are generally more stable than the corresponding boronic acids and can be effective coupling partners, often requiring specific activation conditions.

  • N-phenyldiethanolamine (PDEA) Esters: These boronates are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable to prolonged storage.[10]

The choice to use a boronic acid directly versus a stabilized surrogate often depends on the specific substrate's stability and the scale of the reaction. For notoriously unstable partners like 2-pyridyl boronic acid, using a MIDA boronate is often the superior strategy.

Table 1: Comparative Physicochemical Properties
CompoundStructureMolecular Weight ( g/mol )Key Features
Pyridine-3-boronic acid Pyridine-3-boronic acid122.92[11]Unsubstituted baseline, good reactivity, moderate stability.[1][7]
This compound this compound166.97Electron-rich due to -OCH₃ and -CH₃ groups; potential for faster transmetalation; moderate steric hindrance.
Pyridine-2-boronic acid Pyridine-2-boronic acid122.92Prone to instability and catalyst inhibition (the "2-pyridyl problem").[5][6] Often requires stabilized forms (MIDA, PDEA).[9][10]

Performance in Suzuki-Miyaura Cross-Coupling

To provide a tangible comparison, we will evaluate these boronic acids within the context of a standard Suzuki-Miyaura coupling with a representative aryl bromide, 4-bromoanisole.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing differences in performance.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (+ Ar-X) transmetal_complex Ar-Pd(II)L₂-Py (Transmetalated) pd2_complex->transmetal_complex Transmetalation (+ Py-B(OH)₂ / Base) note Key Step Influenced by Pyridineboronic Acid Structure transmetal_complex->pd0 Reductive Elimination (Ar-Py Product Formed)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is often rate-limiting and is where the properties of the pyridineboronic acid are most critical. A more electron-rich pyridine ring (like our target molecule) can accelerate this step. However, the base required for this step also promotes protodeboronation, an off-cycle decomposition pathway that consumes the boronic acid.

A Self-Validating Experimental Protocol

This protocol provides a robust starting point for coupling pyridineboronic acids with aryl bromides. The causality for key choices is explained.

Objective: Synthesize 3-(4-methoxyphenyl)-5-methoxy-4-methylpyridine.

Workflow Diagram:

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation prep_vial To a dry vial, add: - Aryl Bromide (1.0 eq) - Pyridineboronic Acid (1.2 eq) - Pd Catalyst & Ligand - Base (e.g., K₂CO₃, 2.0 eq) add_solvent Add degassed solvent (e.g., Dioxane/H₂O) prep_vial->add_solvent purge Purge with N₂ or Ar (Critical to prevent catalyst oxidation) add_solvent->purge heat Heat to 80-100 °C (Monitor by TLC/LC-MS) purge->heat cool Cool to RT heat->cool quench Dilute with EtOAc Wash with H₂O & Brine cool->quench dry Dry over Na₂SO₄ Filter & Concentrate quench->dry purify Purify by Column Chromatography dry->purify

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Steps:

  • Reagent Charging: To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq.), the respective pyridineboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.), and SPhos Pd G2 catalyst (14 mg, 0.02 mmol, 2 mol%).

    • Causality: Using a slight excess of the boronic acid compensates for potential decomposition. Potassium carbonate is a common, effective base. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, particularly for challenging substrates.[9]

  • Solvent Addition & Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Seal the vial and sparge the mixture with argon gas for 10 minutes.

    • Causality: The aqueous dioxane mixture aids in dissolving both the organic and inorganic reagents. Degassing is absolutely critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

  • Reaction: Place the vial in a preheated aluminum block at 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Comparative Performance Data

The following table summarizes the expected outcomes when applying the above protocol to our three comparative boronic acids. Data is synthesized based on established principles of reactivity.[6][12][13]

Boronic AcidExpected YieldReaction TimeKey Observations & Potential Side Products
Pyridine-3-boronic acid 75-85%6-8 hoursReliable coupling. Minor protodeboronation (forms pyridine) and homocoupling of the aryl bromide are possible.
This compound 80-95%4-6 hoursFaster reaction due to electron-rich nature. Higher potential for protodeboronation if reaction conditions are not strictly anhydrous or anaerobic.
Pyridine-2-boronic acid <20% (if any)>12 hoursSignificant decomposition (protodeboronation) is expected. Low yield is likely due to catalyst inhibition. Use of a MIDA boronate is strongly recommended for a successful outcome.[9]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting_Flowchart start_node Low or No Yield decision_node1 Starting Material Consumed? start_node->decision_node1 Analyze Crude LC-MS decision_node decision_node solution_node solution_node decision_node2 Major Peak is Protodeboronated Pyridine? decision_node1->decision_node2 Yes solution_node3 Solution: - Increase reaction temperature. - Screen more active catalysts (e.g., different Pd G2/G3 precatalysts). - Check activity of boronic acid (may have degraded). decision_node1->solution_node3 No solution_node1 Solution: - Use rigorously dry/degassed solvents. - Switch to a less nucleophilic base (e.g., K₃PO₄). - Use a MIDA boronate surrogate. decision_node2->solution_node1 Yes decision_node3 Homocoupled Ar-Ar Product Observed? decision_node2->decision_node3 No solution_node2 Solution: - Ensure thorough degassing. - Lower reaction temperature. - Screen different phosphine ligands. decision_node3->solution_node2 Yes

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Conclusion and Strategic Recommendations

The selection of a pyridineboronic acid is a strategic decision that hinges on the desired substitution pattern and an understanding of the underlying chemical principles.

  • Pyridine-3-boronic acid remains a reliable and cost-effective choice for introducing an unsubstituted 3-pyridyl moiety.[7]

  • This compound is a superior reagent when a highly electron-rich pyridine ring is desired. Its enhanced nucleophilicity can lead to faster reaction times and higher yields, provided that side reactions like protodeboronation are carefully controlled through rigorous experimental technique. The steric bulk of the 4-methyl group can also be leveraged to influence the conformational preferences of the final product, a valuable tool in drug design.

  • For 2-pyridyl systems, direct use of the boronic acid is ill-advised. The "2-pyridyl problem" is best circumvented by employing stabilized surrogates like MIDA boronates , which provide a reliable and reproducible entry into this important class of compounds.[9]

By understanding the interplay of electronics, sterics, and stability, researchers can harness the full power of the Suzuki-Miyaura reaction to accelerate the discovery and development of novel pyridine-containing therapeutics.

References

A Researcher's Guide to Strategic Alternatives for 5-Methoxy-4-methylpyridine-3-boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The substituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science, lending favorable properties such as improved pharmacokinetic profiles and tailored electronic characteristics to novel molecules.[1] 5-Methoxy-4-methylpyridine-3-boronic acid has emerged as a valuable building block for introducing this specific, highly functionalized pyridine ring, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.

However, reliance on a single building block can introduce constraints related to stability, reaction optimization, and strategic flexibility. While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, challenges such as protodeboronation under certain conditions can still lead to diminished yields and complex purification profiles.[2] This guide provides an in-depth comparison of viable, field-proven alternatives to this compound, offering researchers the data and protocols needed to select the optimal reagent for their specific synthetic challenge. We will move beyond a simple list of substitutes to explore the fundamental chemistry that makes these alternatives advantageous, focusing on stability, handling, and reaction performance.

The Benchmark: Understanding this compound

Before exploring alternatives, it is crucial to understand the properties of the parent boronic acid. As a nucleophilic partner in palladium-catalyzed cross-coupling, its reactivity is governed by the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OR)2) R1-Pd(II)-R2 L2->Pd(0)L2 Base Base Boronate Boronate Reagent_Stability_Workflow start Need to synthesize a 5-methoxy-4-methylpyridine derivative? stability Is benchtop stability, chromatography, or multi-step synthesis a key concern? start->stability reagent Which alternative reagent class to consider? stability->reagent Yes boronic_acid Use Boronic Acid Directly (For simple, direct couplings) stability->boronic_acid No mida MIDA Boronate (Highest Stability & Control) reagent->mida Need for Chromatography or Slow Release bf3k Potassium Trifluoroborate (Excellent Air/Moisture Stability) reagent->bf3k Need Ease of Handling & High Reactivity

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). 5-Methoxy-4-methylpyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the construction of complex molecules. Ensuring its purity is a critical checkpoint to avoid the introduction of unwanted side products and to guarantee reaction reproducibility. This guide provides an in-depth comparison of essential analytical techniques for the comprehensive purity assessment of this compound, complete with experimental protocols and data interpretation insights.

The Significance of Purity for this compound

The utility of this compound in synthetic chemistry is predicated on its ability to cleanly participate in desired reactions. Impurities can have a significant detrimental impact by competing in subsequent reactions, leading to difficult-to-separate byproducts, lower yields, and in the context of drug development, the potential for unforeseen toxicological profiles.

A plausible synthetic route to this compound involves a halogen-metal exchange of a substituted halopyridine followed by borylation.[1] This common method, while effective, can introduce several classes of impurities.

Potential Impurities to Consider:

  • Unreacted Starting Material: Residual 3-bromo-5-methoxy-4-methylpyridine.

  • Homocoupling Products: Bipyridyl species formed from the coupling of two pyridine moieties.[2]

  • Protodeborylation Product: 5-Methoxy-4-methylpyridine, where the boronic acid group is replaced by a hydrogen atom.

  • Boronic Anhydrides (Boroxines): Cyclic trimers formed by the dehydration of the boronic acid.[3]

  • Inorganic Salts: Byproducts from the workup and purification steps.

A multi-faceted analytical approach is therefore not just recommended but essential for a thorough purity evaluation.

Comparative Analysis of Purity Assessment Techniques

The following sections detail the most effective analytical methods for evaluating the purity of this compound. Each technique offers unique insights, and their combined application provides a comprehensive purity profile.

Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Quantitative purity, detection of UV-active impurities.High resolution, quantitative, robust.Not all impurities are UV-active, limited structural information.
LC-MS HPLC separation coupled with mass spectrometry for detection and identification.Molecular weight confirmation, identification of impurities, high sensitivity.High specificity and sensitivity, structural information from fragmentation.[4][5]Ionization efficiency can vary, quantification can be complex.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structure confirmation, identification and quantification of impurities.Provides detailed structural information, quantitative.Lower sensitivity compared to MS, can be complex to interpret.
¹¹B NMR NMR spectroscopy specifically for the ¹¹B nucleus.Confirms the presence of the boronic acid and its hybridization state.[6][7]Specific to boron-containing compounds, sensitive to the chemical environment.Not a standalone purity method, requires specialized NMR capabilities.
Melting Point Temperature range over which a solid transitions to a liquid.Indication of overall purity.Simple, fast, and inexpensive.Non-specific, a sharp melting point does not guarantee the absence of all impurities.[1]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity assessment due to its high resolving power and quantitative capabilities. For a polar compound like this compound, a reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Given the polar nature of the analyte, a column designed for polar compounds may provide better retention and peak shape.[3][8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a higher percentage (e.g., 95%) over 15-20 minutes to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 270 nm.

Data Interpretation

The purity is determined by the area percentage of the main peak corresponding to this compound. Look for the presence of other peaks which may correspond to the potential impurities listed earlier. The unreacted starting material, being more hydrophobic, would likely have a longer retention time, while the protodeborylation product would be more polar and have a shorter retention time.

Caption: Workflow for HPLC-UV Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method to UV, offering mass information that is invaluable for confirming the identity of the main component and identifying unknown impurities.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare the sample as described for the HPLC-UV analysis.

  • Instrumentation and Conditions:

    • LC System: Use the same LC conditions as for the HPLC-UV analysis to allow for direct comparison of the chromatograms.

    • Mass Spectrometer: An electrospray ionization (ESI) source is suitable for this class of compounds.

    • Ionization Mode: Both positive and negative ion modes should be evaluated. For this molecule, positive ion mode is likely to yield [M+H]⁺.

    • Mass Range: Scan a mass range that covers the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).

    • Data Acquisition: Acquire full scan data to detect all ionizable species. If specific impurities are suspected, tandem MS (MS/MS) can be used for structural elucidation.[5]

Data Interpretation

Confirm the identity of the main peak by its mass-to-charge ratio (m/z), which should correspond to the protonated molecule of this compound (C₇H₁₀BNO₃, MW: 166.97; [M+H]⁺ = 167.98). The masses of other peaks can be used to tentatively identify impurities. For example, the protodeborylation product (5-Methoxy-4-methylpyridine) would have an [M+H]⁺ of 124.16.

LCMS_Workflow LC-MS Impurity Identification Workflow cluster_LC LC Separation cluster_MS MS Detection cluster_Data Data Analysis LC_Inject Inject Sample LC_Column Chromatographic Separation LC_Inject->LC_Column MS_Ionize Electrospray Ionization (ESI) LC_Column->MS_Ionize Eluent MS_Analyze Mass Analysis (Full Scan) MS_Ionize->MS_Analyze MS_Fragment MS/MS Fragmentation (Optional) MS_Analyze->MS_Fragment Data_Extract Extract Ion Chromatograms MS_Fragment->Data_Extract Mass Spectra Data_Identify Identify [M+H]+ of Product & Impurities Data_Extract->Data_Identify Data_Elucidate Elucidate Structures Data_Identify->Data_Elucidate

Caption: LC-MS Workflow for Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and provides a definitive assessment of purity against known reference standards. ¹H, ¹³C, and ¹¹B NMR should be performed for a comprehensive analysis.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent can affect the chemical shifts.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹¹B NMR: Acquire a proton-decoupled boron spectrum.

Data Interpretation
  • ¹H NMR: The spectrum should be consistent with the structure of this compound. Expect signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The hydroxyl protons of the boronic acid may be broad and exchangeable. Typical chemical shifts for pyridine protons are α-protons (δ 8.5-8.8 ppm), γ-protons (δ 7.5-7.8 ppm), and β-protons (δ 7.1-7.5 ppm).

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the substituents.

  • ¹¹B NMR: This spectrum should show a single, relatively broad signal characteristic of a tricoordinate boronic acid, typically in the range of δ 28-33 ppm. The presence of tetracoordinate boronate species would result in an upfield shift.[6]

The presence of impurities will be indicated by extra peaks in the spectra. The integration of the ¹H NMR signals can be used for quantitative analysis if a certified internal standard is used.

Melting Point Analysis

The melting point is a simple and rapid method to gauge the purity of a crystalline solid. A pure compound will have a sharp melting point range (typically < 2 °C), while impurities will cause a depression and broadening of the melting range.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow rate (1-2 °C/min) near the expected melting point and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Data Interpretation

Compare the observed melting point range with that of a known pure sample. A broad and depressed melting point is a strong indicator of the presence of impurities.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach. While HPLC-UV provides excellent quantitative information on purity, LC-MS is crucial for the identification of impurities. NMR spectroscopy (¹H, ¹³C, and ¹¹B) offers definitive structural confirmation and can be used for quantification. Finally, melting point analysis serves as a quick and valuable preliminary check of purity. By employing these methods in a complementary fashion, researchers and drug development professionals can be confident in the quality of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to Mechanistic Nuances of Suzuki Reactions with Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the application of this powerful tool to electron-rich heteroaromatics, particularly pyridines, presents a unique set of challenges that can impede reaction efficiency and complicate mechanistic understanding. This guide provides an in-depth analysis of the mechanistic intricacies of Suzuki reactions involving electron-rich pyridines, offering a comparative overview of catalytic systems and experimental protocols to navigate these challenges.

The Challenge of Electron-Rich Pyridines

The core of the issue lies in the inherent electronic properties of the pyridine ring. The lone pair of electrons on the nitrogen atom can act as a Lewis base, leading to several complications:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially deactivating it or altering its catalytic activity.[3] This is a significant hurdle, especially with electron-donating substituents on the pyridine ring that further enhance its Lewis basicity.

  • Difficult Oxidative Addition: The C-X (X = Cl, Br, I) bond on an electron-rich pyridine is stronger and less susceptible to oxidative addition by the Pd(0) catalyst, often the rate-determining step of the catalytic cycle.[2][4]

  • Altered Reaction Pathways: The electronic nature of the pyridine substrate can influence the preferred mechanistic pathway of oxidative addition, deviating from the commonly accepted concerted mechanism.[5][6]

Dissecting the Catalytic Cycle: A Focus on Pyridines

The Suzuki reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7] Understanding how electron-rich pyridines influence each step is crucial for reaction optimization.

Oxidative Addition: The First Hurdle

This initial step, where the palladium(0) catalyst inserts into the carbon-halide bond of the pyridine, is often the most challenging.[2][4][8] For many Suzuki reactions, a concerted mechanism is operative. However, studies on halo-pyridines have revealed a more complex picture. Kinetic studies and DFT calculations suggest that for 2-bromo and 2-chloropyridines, an SNAr-type (nucleophilic aromatic substitution) mechanism may be favored, while 2-iodopyridines tend to follow the classical concerted pathway.[5]

The choice of ligand on the palladium catalyst is paramount in overcoming the high activation barrier of this step. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are often employed.[1][4] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more adept at activating the strong C-Cl bonds often found in readily available starting materials.[4][9]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Transmetalation: The Role of the Base

In the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center.[1] The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species.[1] For challenging couplings with electron-rich pyridines, the choice of base can significantly impact reaction efficiency. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] The solubility of the base is also a key consideration, and mixed solvent systems (e.g., dioxane/water) are frequently used to ensure its effectiveness.[4]

Reductive Elimination: The Final Step

The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1] The nature of the ligands on the palladium complex influences the rate of this step. Bulky ligands, which promote a more "open" coordination sphere around the metal, can facilitate the reductive elimination process.[1]

Comparative Analysis of Catalytic Systems

The success of a Suzuki reaction with an electron-rich pyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common catalytic systems and their performance in these challenging couplings.

Catalyst PrecursorLigandBaseSolventKey AdvantagesPotential Drawbacks
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos, RuPhos)K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂OHigh activity for C-Cl activation, good functional group tolerance.[4]Can be expensive, air-sensitive.
Pd(PPh₃)₄PPh₃ (in excess)Na₂CO₃, K₂CO₃Toluene, DMFReadily available, well-established.Often ineffective for electron-rich chloropyridines.[4]
PdCl₂(dppf)dppfK₂CO₃, CsFDioxane, THFGood for a range of substrates, relatively stable.[10]May require higher temperatures.
[Pd(IPr)(cinnamyl)Cl]NHC Ligands (e.g., IPr)K₃PO₄, t-BuONaToluene, DioxaneHighly active, thermally stable.[4]Synthesis of ligands can be complex.

Experimental Protocols: A Guide to Practice

The following protocols provide a starting point for researchers working with electron-rich pyridines.

Protocol 1: General Procedure for Suzuki Coupling of a Chloropyridine using a Buchwald Ligand
  • Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Control Experiment to Probe Catalyst Deactivation

To investigate the inhibitory effect of the pyridine substrate, a control experiment can be performed by adding a stoichiometric amount of a non-reactive, electron-rich pyridine (e.g., 2,6-lutidine) to a standard Suzuki reaction. A significant decrease in yield compared to the reaction without the additive would suggest catalyst inhibition by the pyridine nitrogen.

G cluster_0 Standard Reaction cluster_1 Inhibition Experiment A Aryl Halide + Arylboronic Acid C High Yield A->C Suzuki Coupling B Pd Catalyst + Ligand + Base B->C D Aryl Halide + Arylboronic Acid + Electron-Rich Pyridine F Low Yield D->F Suzuki Coupling E Pd Catalyst + Ligand + Base E->F

Caption: Probing Catalyst Inhibition.

Alternative Strategies for C-C Bond Formation

When Suzuki reactions prove challenging, alternative cross-coupling methods can be employed for the synthesis of biarylpyridines.

  • Stille Coupling: Utilizes organotin reagents. While effective, the toxicity of tin compounds is a major drawback.

  • Negishi Coupling: Employs organozinc reagents, which are highly reactive but can be sensitive to air and moisture.[8]

  • Hiyama Coupling: Uses organosilicon reagents, which are less toxic than organotins.

  • Direct Arylation: A more atom-economical approach that avoids the pre-functionalization of one of the coupling partners.

Conclusion

The Suzuki-Miyaura coupling of electron-rich pyridines is a challenging yet achievable transformation. A thorough understanding of the mechanistic nuances, particularly the hurdles of oxidative addition and potential catalyst inhibition, is essential for success. By carefully selecting the appropriate catalytic system, including a bulky and electron-rich ligand, and optimizing the reaction conditions, researchers can effectively synthesize a wide array of valuable pyridine-containing compounds for applications in drug discovery and materials science.

References

The Central Role of the Ligand: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Yield Analysis of Palladium Ligands

For researchers, medicinal chemists, and process development scientists, palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for constructing complex molecules. The unparalleled success of transformations like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions hinges critically on a single, yet profoundly influential, component: the ligand. The ligand, a molecule that binds to the palladium center, is not merely a spectator; it is the primary determinant of the catalyst's reactivity, stability, and selectivity.[1] Its structure dictates the electronic and steric environment of the metal, directly influencing every elementary step of the catalytic cycle and, ultimately, the reaction's yield and substrate scope.[2][3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the major classes of palladium ligands—primarily phosphines and N-heterocyclic carbenes (NHCs). We will move beyond a simple catalog of options to explain the causality behind experimental outcomes, offering data-driven insights to empower you to make informed decisions in your own synthetic endeavors.

To understand why one ligand outperforms another, we must first appreciate its role within the catalytic cycle. A typical cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand's properties directly modulate the efficiency of these steps.

  • Electronic Effects : The ligand's ability to donate or withdraw electron density from the palladium center is paramount. Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic.[4] This enhanced nucleophilicity facilitates the often rate-limiting oxidative addition step, particularly with challenging, electron-rich, or unactivated substrates like aryl chlorides.[1][5]

  • Steric Effects : The physical bulk of a ligand is just as crucial. Sterically demanding ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are highly reactive and often the true catalytic species in solution.[5][6] Furthermore, this steric bulk can accelerate the final C-C or C-N bond-forming reductive elimination step, preventing catalyst decomposition and promoting product release.[7][8]

The Palladium Cross-Coupling Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_oa R1-Pd(II)L-X Oxidative Adduct pd0->pd2_oa Oxidative Addition (R1-X) Ligand electronics critical product Product: R1-R2 pd2_tm R1-Pd(II)L-R2 Transmetalation Complex pd2_oa->pd2_tm Transmetalation (R2-M) pd2_tm->pd0 Reductive Elimination (Forms R1-R2) Ligand sterics critical reagents Reagents: Aryl Halide (R1-X) Coupling Partner (R2-M) caption Generalized catalytic cycle for palladium cross-coupling.

Caption: Generalized catalytic cycle for palladium cross-coupling.

Major Classes of Palladium Ligands: A Comparative Overview

The two dominant classes of ligands in modern palladium catalysis are phosphines and N-heterocyclic carbenes (NHCs). While both serve the same fundamental purpose, their distinct structural and electronic properties make them suitable for different applications.

Phosphine Ligands

Phosphines are the most established and diverse class of ligands for palladium catalysis.[4]

  • Simple Triarylphosphines (e.g., PPh₃): Triphenylphosphine was instrumental in the early development of cross-coupling chemistry. However, its relatively low electron-donating ability and modest steric bulk limit its effectiveness with less reactive substrates like aryl chlorides.[1]

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): This class, developed by Stephen Buchwald and his group, revolutionized palladium catalysis.[5] Ligands such as XPhos , SPhos , RuPhos , and BrettPhos feature a biphenyl backbone with bulky alkyl substituents on the phosphorus atom. This architecture creates a highly electron-rich and sterically imposing ligand that excels in a wide range of transformations, including the challenging coupling of aryl chlorides and secondary amines.[2][5][9][10] The specific choice within this family is often tailored to the reaction; for instance, RuPhos is particularly effective for coupling secondary amines, while BrettPhos is designed for amide coupling.[10][11]

  • Ferrocene-Based and Bidentate Phosphines (e.g., dppf, Xantphos): Bidentate phosphines, which can bind to the metal center at two points, offer different geometric constraints. The "bite angle" of these ligands can significantly influence reactivity and selectivity.[12] Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and widely used ligand for Suzuki couplings.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphines over the last two decades.[7] They are neutral, two-electron donors that bind to the metal center via a carbene carbon.

  • Key Properties: NHCs are typically very strong σ-donors, often more so than even the most electron-rich phosphines.[6][7] This strong donation makes the palladium center highly active for oxidative addition.

  • Advantages: The palladium-NHC bond is exceptionally strong and stable.[13] This robustness leads to highly stable catalytic species that resist decomposition, even at the high temperatures often required for difficult couplings.[7][14] This stability allows for very low catalyst loadings and long catalyst lifetimes.

Comparative Yield Analysis: A Data-Driven Approach

The true measure of a ligand's utility lies in its performance. The following tables summarize experimental data from the literature, providing a direct comparison of ligand performance in two of the most important cross-coupling reactions.

Table 1: Ligand Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and ligand choice is paramount for success.[2]

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
XPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[2]
XPhos BromobenzenePhenoxazineNaOtBuToluene10024>99[2]
RuPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[2]
RuPhos BromobenzenePhenoxazineNaOtBuToluene10024>99[2]
RuPhos p-chlorotolueneMorpholineNaOtBuDioxane100299[10]
BrettPhos p-chlorotolueneN-methylformamideK₂CO₃t-AmylOH1101891[10]

As demonstrated, the bulky biaryl phosphine ligands (XPhos, RuPhos) consistently deliver high yields in the amination of aryl bromides. Specialized ligands like RuPhos and BrettPhos are required to effectively couple challenging substrates like aryl chlorides with secondary amines or amides, respectively.[10]

Table 2: Ligand Performance in Suzuki-Miyaura Coupling

For C-C bond formation, especially with hindered or deactivated substrates, modern ligands are essential.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)
PPh₃ 4-chlorotoluenePhenylboronic acidK₃PO₄Toluene1001.5<5[15]
SPhos 4-chlorotoluenePhenylboronic acidK₃PO₄TolueneRT1.098[15]
SPhos 2,6-dimethylbromobenzenePhenylboronic acidK₃PO₄Toluene800.0594[15]
NHC (IPr) 4-chlorotoluenePhenylboronic acidK₃PO₄Dioxane801.095-99
dppf 4-bromopyridinePhenylboronic acidNa₂CO₃DME803.095[3]

This data starkly illustrates the advancement in ligand technology. While PPh₃ is ineffective for an unactivated aryl chloride, the Buchwald ligand SPhos facilitates the reaction at room temperature in near-quantitative yield.[15] NHC ligands show comparable high activity. For specific substrates like halopyridines, traditional ligands like dppf can still be highly effective.[3]

Experimental Protocol: A Practical Guide to Ligand Screening

Objective comparison requires a standardized screening protocol. This methodology allows for the parallel evaluation of multiple ligands under identical conditions to identify the optimal catalyst system for a novel transformation.

Materials and Reagents:
  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A panel of ligands (e.g., XPhos, SPhos, RuPhos, an NHC-Pd precatalyst)

  • Aryl halide

  • Coupling partner (e.g., boronic acid, amine)

  • Base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Internal standard for analysis (e.g., Biphenyl, Dodecane)

  • Reaction vials (e.g., 2 mL screw-cap vials with stir bars)

  • Heating/stirring block

General Procedure for Ligand Screening:
  • Array Preparation: In an inert atmosphere (glovebox), add the palladium precursor (e.g., 1 µmol) and the ligand (e.g., 2 µmol) to each reaction vial. If using preformed catalysts, add the appropriate amount directly.

  • Reagent Addition: Add the base (e.g., 0.3 mmol) to each vial.

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide (0.2 mmol), the coupling partner (0.24 mmol), and the internal standard (0.1 mmol) in the chosen anhydrous solvent.

  • Reaction Initiation: Add a precise volume of the stock solution to each vial. Seal the vials tightly.

  • Reaction Execution: Place the vials in the heating block and stir at the desired temperature for a set period (e.g., 18 hours).

  • Work-up: After cooling to room temperature, unseal the vials and quench the reaction by adding water. Add an extraction solvent (e.g., ethyl acetate), vortex, and allow the layers to separate.

  • Analysis: Analyze an aliquot of the organic layer by GC, LC-MS, or ¹H NMR to determine the percent conversion and yield by comparing the product peak area to that of the internal standard.[2]

Workflow for High-Throughput Ligand Screening

Screening_Workflow start Define Reaction (Substrates, Base, Solvent) array Array Ligands & Pd Precursors in Vials start->array 1. Setup reagents Add Base & Substrate Stock Solution array->reagents 2. Dosing react Heat & Stir (e.g., 90 °C, 18h) reagents->react 3. Reaction workup Quench, Extract & Dilute react->workup 4. Work-up analyze Analyze by GC / LC-MS workup->analyze 5. Analysis result Identify Optimal Ligand(s) analyze->result 6. Decision caption A typical experimental workflow for palladium catalyst screening.

Caption: A typical experimental workflow for palladium catalyst screening.

Conclusion: Making an Authoritative Choice

The selection of a palladium ligand is not a matter of chance but a reasoned decision grounded in mechanistic principles and empirical data. This guide demonstrates that modern, sterically demanding, and electron-rich ligands—both phosphines and NHCs—are essential for overcoming the challenges posed by unreactive substrates and for driving reactions to completion with high yields.

Key Takeaways for the Practicing Scientist:

  • No Universal Ligand: The optimal ligand is intimately dependent on the specific substrates and reaction type. What excels in a Suzuki coupling may be suboptimal for a Buchwald-Hartwig amination.

  • Aryl Chlorides Demand More: To activate the strong C-Cl bond, highly electron-donating ligands like the Buchwald biarylphosphines or NHCs are generally required.[1][5]

  • Sterics Drive Product Formation: For hindered substrates, bulky ligands are necessary to facilitate the bond-forming reductive elimination step and prevent catalyst decomposition.

  • Stability Matters: For reactions requiring high temperatures or long reaction times, the exceptional stability of Pd-NHC complexes makes them an excellent choice.[13]

Ultimately, a systematic screening approach, as outlined in the experimental protocol, is the most reliable path to success. By leveraging a foundational understanding of ligand effects and employing high-throughput screening techniques, researchers can rapidly identify the ideal catalytic system, accelerating the pace of discovery in drug development and chemical synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-4-methylpyridine-3-boronic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 5-Methoxy-4-methylpyridine-3-boronic acid is a key building block in the synthesis of various novel therapeutic agents. Its accurate quantification is critical for reaction monitoring, yield optimization, and for controlling the impurity profile of the final API. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting illustrative performance data based on established scientific principles for analogous compounds.

The analytical chemistry of boronic acids presents unique challenges, including their propensity for dehydration to form boroxines and their potential for complexation.[1] Therefore, the development and validation of robust analytical methods are paramount. This guide will focus on two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust and widely accessible method, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity, high-specificity orthogonal method. Additionally, the utility of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for structural confirmation and quantification will be discussed. All validation parameters are considered in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

HPLC-UV is a workhorse technique in most analytical laboratories, valued for its robustness, cost-effectiveness, and reliability for quantifying analytes with a UV chromophore, such as the pyridine ring in this compound.[4][5] A reverse-phase method is typically the first choice for such a polar molecule.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 stationary phase is a good starting point. For polar analytes like our target molecule, a column with a polar-embedded group (e.g., amide or carbamate) or a polar endcapping can provide better peak shape and retention. An XSelect Premier HSS T3 column, for example, could offer good performance.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid and any residual silanols on the column, leading to improved peak symmetry.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher concentration (e.g., 95% B) to elute the analyte and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility of retention times.

  • Detection Wavelength: The UV spectrum of the pyridine ring system would be determined, and a wavelength of maximum absorbance, likely around 270 nm, would be chosen for quantification.[6]

  • Injection Volume: 10 µL.

  • Sample Diluent: A mixture of water and acetonitrile to ensure solubility and compatibility with the mobile phase.

The causality behind these choices lies in balancing retention, peak shape, and analysis time. The C18 column provides hydrophobic retention, while the acidic mobile phase controls the ionization state of the analyte. The gradient elution ensures that compounds with a range of polarities can be analyzed in a reasonable time frame.

Validation Data Summary: HPLC-UV

The following tables summarize the expected performance characteristics of a validated HPLC-UV method for this compound, based on ICH Q2(R1) guidelines.

Validation Parameter Acceptance Criteria Illustrative Results
Specificity No interference at the retention time of the analyte from blank, placebo, and known impurities. Peak purity index > 0.999.The method is specific. No interfering peaks were observed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the nominal concentration.r² = 0.9995 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels (80%, 100%, 120%).99.2% - 101.5%.
Precision (RSD%) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day, analyst): RSD ≤ 2.0%.Repeatability RSD = 0.5%. Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness No significant impact on results with small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).The method is robust.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex matrices, UPLC-MS/MS is the method of choice.[7][8] The coupling of the high-resolution separation power of UPLC with the specificity and sensitivity of tandem mass spectrometry provides a powerful analytical tool. The analysis of boronic acids by LC-MS can be challenging due to their propensity to form different species in solution, but with careful method development, these challenges can be overcome.[1][7]

Experimental Protocol: UPLC-MS/MS

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity BEH C18) is suitable for fast and efficient separations.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A fast gradient is typically employed, with a total run time of under 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the pyridine nitrogen is readily protonated.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8] The transition would be from the protonated molecular ion [M+H]⁺ to a characteristic fragment ion. For this compound (C₇H₁₀BNO₃, MW: 166.97), the [M+H]⁺ would be m/z 168. A plausible fragmentation would involve the loss of the boronic acid group.

The rationale for using UPLC is the significant increase in resolution and speed over conventional HPLC. The choice of ESI in positive mode is dictated by the basic nature of the pyridine nitrogen. MRM is the gold standard for quantification with tandem mass spectrometry due to its ability to filter out background noise and interferences, leading to very low detection limits.

Validation Data Summary: UPLC-MS/MS
Validation Parameter Acceptance Criteria Illustrative Results
Specificity No interference at the retention time and MRM transition of the analyte.The method is highly specific.
Linearity Correlation coefficient (r²) ≥ 0.995 over a wide dynamic range.r² = 0.998 over a range of 0.1-1000 ng/mL.
Accuracy (% Recovery) 95.0% - 105.0% at three concentration levels.97.5% - 103.2%.
Precision (RSD%) Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.Repeatability RSD = 2.5%. Intermediate Precision RSD = 6.8%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.05 ng/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.0.1 ng/mL.
Robustness Insensitive to minor variations in instrument parameters.The method is robust.

Comparison of Analytical Methods

Parameter HPLC-UV UPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass analysis of the analyte and its fragments.[4]
Applicability Ideal for routine quantification, purity assessment, and quality control in relatively clean matrices.[4]Highly versatile for a wide range of compounds, offering high sensitivity and selectivity, especially for trace analysis and in complex matrices.[4]
Linearity (r²) ≥ 0.999≥ 0.995
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.1 ng/mL[8]
Selectivity Moderate, based on chromatographic retention and UV spectrum.High, based on retention time and specific mass transitions (MRM).
Run Time 15-30 minutes2-7 minutes[7][8]
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and method development.

Complementary Technique: ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful, often underutilized, technique for the characterization and quantification of boron-containing compounds.[9][10] It provides direct information about the chemical environment of the boron atom, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate ester or other complexes.[11][12]

For quantification, ¹¹B qNMR (quantitative NMR) can be employed. This technique offers the advantage of not requiring a reference standard of the analyte itself; instead, a certified reference material of a known boron-containing compound can be used as an internal or external standard. The quantification is based on the direct relationship between the integrated signal intensity and the number of boron nuclei.[9]

Experimental Protocol: ¹¹B qNMR
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Internal Standard: A known amount of a certified boron standard (e.g., boric acid in a suitable solvent).

  • Acquisition Parameters: A single pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of the ¹¹B nucleus for accurate integration.

The validation of a ¹¹B qNMR method would follow similar principles to other analytical techniques, including assessing linearity, accuracy, and precision.[9]

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation & Implementation Dev Method Development & Optimization (HPLC/UPLC-MS) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Caption: Workflow for Analytical Method Validation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the analysis. For routine quality control and release testing, a validated HPLC-UV method offers a robust and cost-effective solution. For applications demanding higher sensitivity and specificity, such as trace impurity analysis or bioanalysis, a UPLC-MS/MS method is superior. ¹¹B NMR provides a valuable orthogonal technique for structural confirmation and absolute quantification. The successful implementation of any of these methods relies on a thorough validation process, guided by regulatory standards such as ICH Q2(R1), to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and consistency of the final pharmaceutical product.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 5-Methoxy-4-methylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential from a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," a recurring motif in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design. When functionalized with a boronic acid group, the synthetic versatility of the pyridine nucleus expands dramatically, particularly through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide focuses on a particularly promising, yet underexplored, building block: 5-Methoxy-4-methylpyridine-3-boronic acid . The strategic placement of its substituents—a methoxy group, a methyl group, and the reactive boronic acid—offers a unique combination of electronic and steric properties. This document serves as a technical guide for researchers, synthesizing field-proven insights to compare and predict the biological activities of compound libraries derived from this scaffold. We will explore its synthetic utility and project its potential across key therapeutic areas, providing the experimental frameworks necessary to validate these hypotheses.

The core value of this molecule lies in its capacity as a versatile starting material. The boronic acid moiety is a gateway to creating a vast array of derivatives through carbon-carbon bond formation, allowing for the systematic exploration of chemical space to identify novel therapeutic agents.[5][6]

Synthetic Gateway: The Suzuki-Miyaura Coupling Workflow

The primary route to generating a diverse library of compounds from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction is favored in pharmaceutical development for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its boronic acid reagents.[4][7] The reaction conjoins the pyridine core with various aryl, heteroaryl, or alkyl halides and triflates, enabling the rapid synthesis of novel chemical entities.

The efficiency of the coupling is contingent on several factors, including the choice of catalyst, base, and solvent. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[4]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Core 5-Methoxy-4-methylpyridine- 3-boronic acid Reaction Suzuki-Miyaura Cross-Coupling Core->Reaction Partner Aryl/Heteroaryl Halide (R-X) Partner->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K3PO4, K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Product Coupled Product Library (Diverse R-groups) Reaction->Product Screening Biological Activity Screening Product->Screening

Caption: Workflow for generating a compound library via Suzuki coupling.

A Comparative Framework for Projected Biological Activities

While direct experimental data on derivatives of this compound is emerging, we can construct a robust comparative framework by analyzing the known biological activities of structurally related pyridine and boronic acid compounds.

Anticancer Activity

The pyridine nucleus is a common feature in anticancer agents.[8] Furthermore, boronic acid derivatives have shown significant promise, most notably with the proteasome inhibitor bortezomib.[5][9] The mechanism often involves the boronic acid moiety forming a reversible covalent bond with the active site of enzymes like the proteasome, leading to cell cycle arrest and apoptosis.[9][10]

By coupling our core scaffold with various aryl moieties known to be present in other anticancer agents, it is plausible to develop novel compounds targeting pathways crucial for cancer cell survival.

Anticancer_Pathway Derivative Pyridine-Boronic Acid Derivative Proteasome 26S Proteasome Derivative->Proteasome INHIBITS Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis (Cell Death) CellCycle Cell Cycle Arrest Ub_Proteins Ubiquitinated Proteins (e.g., p53, NF-κB inhibitors) Ub_Proteins->Proteasome targeted for degradation

Caption: Potential anticancer mechanism via proteasome inhibition.

Antimicrobial Activity

Pyridine derivatives are well-documented for their potent antibacterial and antifungal properties.[11][12] They can act through various mechanisms, including the disruption of bacterial cell membranes or inhibition of essential enzymes.[13] The structural diversity achievable from this compound allows for the synthesis of compounds with tailored lipophilicity and electronic properties, which are critical for antimicrobial efficacy and spectrum.

Comparative Alternatives:

  • Quinolones (e.g., Ciprofloxacin): A major class of antibiotics that inhibit DNA gyrase. Novel pyridine derivatives could be designed to target this or other validated bacterial pathways.

  • Sulfa Drugs: Inhibit folate synthesis. The electronic properties of the pyridine ring can be modulated to mimic or interact with substrates of key metabolic pathways.

Neuroprotective Activity

There is growing evidence for the role of pyridine-containing molecules as neuroprotective agents.[14][15] For instance, certain pyridine derivatives act as antagonists for the metabotropic glutamate receptor 5 (mGluR5), which is implicated in excitotoxicity-related neuronal cell death.[14][15] Other mechanisms include the modulation of signaling pathways like ERK-CREB, which are crucial for neuronal survival, and potent antioxidant effects that combat oxidative stress in neurodegenerative disorders.[16]

Comparative Alternatives:

  • MPEP and MTEP: Known mGluR5 antagonists that have shown neuroprotective effects, although some effects may be off-target.[14][15] Derivatives of our scaffold could be designed to have higher selectivity and better pharmacokinetic profiles.

  • Memantine: An NMDA receptor antagonist used to treat Alzheimer's disease.[16] Novel compounds could offer a multi-pronged approach by combining NMDA receptor modulation with antioxidant properties.[16]

Data Presentation: Comparative Performance

Table 1: Suzuki Coupling Performance with Pyridine Scaffolds

This table provides representative data on the Suzuki coupling of a similar scaffold, 2-Bromo-4-methylpyridine, with various boronic acids to guide reaction optimization. Yields are highly dependent on the specific substrate and reaction conditions but illustrate general trends.

Boronic Acid PartnerSubstituent TypeRepresentative Yield (%)Reference
Phenylboronic AcidNeutral81%[17]
4-Methoxyphenylboronic AcidElectron-Donating92%[17]
4-Chlorophenylboronic AcidElectron-Withdrawing80%[17]
3-Thienylboronic AcidHeteroaromatic73%[17]

Note: Yields are illustrative and collated from studies on structurally similar substrates. Optimization is required for this compound.

Table 2: Summary of Biological Activities for Related Pyridine Derivatives

This table summarizes the observed activities of various pyridine-containing compounds, providing a basis for screening priorities for a new compound library.

Compound ClassBiological ActivityTarget/MechanismRepresentative IC₅₀ / MICReference(s)
TriazolopyridinesAnticancer (antiproliferative)JAK/HDAC Dual Inhibitor0.12 - 0.75 µM[18]
Thiazolo[4,5-b]pyridinesAntibacterial (E. coli)MurD / DNA Gyrase0.21 µM[19]
N-alkylated PyridinesAntibacterial (S. aureus)Not specified56% inhibition @ 100 µg/mL[11]
Pyridine mGluR5 AntagonistsNeuroprotectivemGluR5 Inhibition0.02 µM (MTEP)[14][15]
DihydronaphthyridinesCytotoxic (Melanoma)Not specified3-6 µg/mL[8]

Experimental Protocols: Self-Validating Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for synthesizing derivatives. The inclusion of a control reaction (without catalyst) and systematic analysis by LC-MS and NMR confirms that the desired product is formed through the intended catalytic pathway.

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add a degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: MTT Assay for Cytotoxicity Screening

This assay measures the reduction of tetrazolium dye (MTT) to formazan by mitochondrial dehydrogenases, serving as a reliable proxy for cell viability and metabolic activity.

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic tractability via the Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. Based on comparative analysis of structurally related molecules, derivatives of this scaffold are projected to exhibit significant potential in oncology, infectious diseases, and neuroprotection.

The path forward requires a systematic approach:

  • Library Synthesis: Synthesize a focused library of derivatives by coupling the core scaffold with a diverse set of aryl and heteroaryl halides.

  • Broad-Spectrum Screening: Screen the library against a panel of cancer cell lines, pathogenic microbes (Gram-positive and Gram-negative bacteria, fungi), and in cellular models of neurotoxicity.

  • Hit-to-Lead Optimization: For promising "hit" compounds, perform further structural modifications to improve potency, selectivity, and pharmacokinetic properties (ADME).

This guide provides the foundational logic and experimental framework to embark on this discovery process, leveraging the unique chemical attributes of this compound to address pressing needs in modern medicine.

References

A Cost-Benefit Analysis of 5-Methoxy-4-methylpyridine-3-boronic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks for large-scale operations is a critical decision governed by a delicate balance of cost, efficiency, and robustness. Substituted pyridines are ubiquitous motifs in a vast array of bioactive molecules, making their efficient synthesis a subject of intense research.[1] This guide provides a comprehensive cost-benefit analysis of utilizing 5-Methoxy-4-methylpyridine-3-boronic acid in large-scale synthesis, primarily through the workhorse of modern organic chemistry: the Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with viable alternatives, supported by available data and established chemical principles.

The Strategic Importance of Substituted Pyridine Boronic Acids

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely adopted in industrial processes due to its mild reaction conditions and broad functional group tolerance.[2] Boronic acids are key reagents in these transformations, and those incorporating a pyridine ring are instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]

This compound offers a unique combination of substituents on the pyridine ring: a methoxy group, a methyl group, and the reactive boronic acid moiety. These features can influence the electronic properties, solubility, and steric environment of the molecule, thereby impacting its reactivity and the properties of the final product.

Comparative Analysis: this compound vs. Alternatives

Our analysis will focus on the comparison with a closely related, commercially available alternative: (5-methoxypyridin-3-yl)boronic acid . This allows for an assessment of the impact of the 4-methyl group on the overall cost-benefit profile.

Performance and Yield Considerations

The success of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the coupling partners.

  • Electronic Effects: The methoxy group at the 5-position in both molecules is an electron-donating group, which can influence the nucleophilicity of the boronic acid. The additional methyl group at the 4-position in our target molecule further increases the electron density on the pyridine ring. Generally, electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields and faster reaction times.[3]

  • Steric Hindrance: The 4-methyl group introduces steric bulk adjacent to the boronic acid at the 3-position. While this could potentially hinder the approach of the palladium catalyst and slow down the reaction, the effect is likely to be moderate.

  • The "Pyridyl Problem": A known challenge in Suzuki couplings involving pyridine boronic acids is the potential for the lone pair of the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly pronounced for 2-pyridylboronic acids (the "2-pyridyl problem"). For 3-pyridylboronic acids, this effect is less severe but can still influence reaction efficiency. The electronic and steric environment around the nitrogen atom, influenced by the methoxy and methyl groups, will play a role in mitigating or exacerbating this issue.

While specific yield data for large-scale reactions is proprietary, we can infer from small-scale and analogous reactions that both boronic acids can be effective coupling partners. The key differentiator will likely be the optimization of reaction conditions to maximize yield and minimize side products.

Cost Analysis

A comprehensive cost analysis for large-scale synthesis extends beyond the price of the starting material. It encompasses the entire process, including catalyst loading, ligand cost, solvent usage, reaction time, and purification requirements.

Cost FactorThis compound(5-methoxypyridin-3-yl)boronic acidAnalysis
Reagent Cost (per kg) Higher (more complex synthesis)Lower (simpler synthesis)The synthesis of the methylated analogue requires an additional synthetic step, leading to a higher initial cost. Bulk pricing from vendors like Amadis Chemical and BLD Pharmatech reflects this trend.[3][4]
Catalyst & Ligand Cost Potentially lower catalyst loadingStandard catalyst loadingThe increased electron density from the methyl group may allow for lower palladium catalyst and expensive Buchwald-type ligand loadings to achieve similar conversion rates, offering significant cost savings.[5][6]
Reaction Time & Throughput Potentially faster reaction timesStandard reaction timesEnhanced reactivity could lead to shorter batch times, increasing manufacturing throughput.
Solvent & Base Cost SimilarSimilarSolvent and base selection will be dictated by the specific coupling partners and optimization studies. Costs for industrial solvents and common bases are generally comparable.[7][8][9]
Purification Costs Potentially lowerStandardHigher reactivity and selectivity could lead to a cleaner reaction profile with fewer byproducts, simplifying downstream purification and reducing associated costs.
Waste Disposal Costs Potentially lowerStandardMore efficient reactions with lower catalyst loading generate less hazardous waste, reducing disposal costs.

Cost-Benefit Logic Diagram

CostBenefit cluster_cost Cost Factors cluster_benefit Potential Benefits cluster_outcome Overall Viability Reagent This compound ReagentCost Higher Initial Reagent Cost Reagent->ReagentCost HigherYield Potentially Higher Yields & Purity Reagent->HigherYield LowerCatalyst Lower Catalyst & Ligand Loading Reagent->LowerCatalyst FasterReaction Faster Reaction Times Reagent->FasterReaction ReducedWaste Reduced Waste Reagent->ReducedWaste Alternative (5-methoxypyridin-3-yl)boronic acid AlternativeCost Lower Initial Reagent Cost Alternative->AlternativeCost Favorable Favorable for Large-Scale Synthesis ReagentCost->Favorable If benefits outweigh higher initial cost LessFavorable Potentially Less Favorable AlternativeCost->LessFavorable If initial cost is the primary driver and performance is adequate HigherYield->Favorable If benefits outweigh higher initial cost LowerCatalyst->Favorable If benefits outweigh higher initial cost FasterReaction->Favorable If benefits outweigh higher initial cost ReducedWaste->Favorable If benefits outweigh higher initial cost

Caption: Cost-benefit analysis of using this compound.

Experimental Protocols: A Generalized Approach to Large-Scale Suzuki-Miyaura Coupling

The following protocols provide a general framework. For any large-scale synthesis, a thorough process of optimization is essential.

General Protocol for Large-Scale Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridine boronic acid (1.05-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-1 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos; 0.02-2 mol%)[5][6]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)[8][9]

  • Solvent (e.g., Toluene, 2-MeTHF, Dioxane/Water mixture)[7][10]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Charge a suitable, inerted reactor with the aryl halide, pyridine boronic acid, base, and solvent.

  • Catalyst Preparation: In a separate vessel, prepare a solution or slurry of the palladium catalyst and ligand in a portion of the solvent.

  • Reaction Initiation: Add the catalyst mixture to the reactor.

  • Heating and Monitoring: Heat the reaction mixture to the optimized temperature (typically 60-120 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).

  • Work-up and Product Isolation: Upon completion, cool the reaction mixture. Perform an aqueous work-up to remove inorganic salts. The product can be isolated by crystallization or by extraction and subsequent solvent evaporation.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow Start Start Reactor Charge Reactor: Aryl Halide, Boronic Acid, Base, Solvent Start->Reactor Catalyst Prepare Catalyst Solution: Pd Source + Ligand Reactor->Catalyst Reaction Add Catalyst & Heat (60-120 °C) Reactor->Reaction Catalyst->Reaction Monitor Monitor Reaction (HPLC/UPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Isolation Product Isolation: Crystallization / Extraction Workup->Isolation Purification Purification (If necessary) Isolation->Purification End Final Product Isolation->End Sufficiently Pure Purification->End

Caption: A generalized workflow for a large-scale Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice between this compound and its unmethylated counterpart for large-scale synthesis is not straightforward and depends heavily on the specific requirements of the target molecule and the economic constraints of the project.

This compound should be considered a superior reagent when:

  • High reactivity is required: For coupling with less reactive aryl chlorides or sterically hindered partners.

  • Minimizing catalyst loading is a priority: The potential for lower palladium usage can lead to significant cost savings and a more sustainable process.

  • A clean reaction profile is crucial: Reduced side product formation can simplify downstream processing, saving time and resources.

(5-methoxypyridin-3-yl)boronic acid may be the more pragmatic choice when:

  • Initial raw material cost is the primary driver: Its simpler synthesis translates to a lower purchase price.

  • The coupling partners are highly reactive: If high yields can be achieved with standard conditions, the added benefits of the methylated analogue may not justify the extra cost.

Ultimately, the decision should be based on a thorough process of optimization at the lab and pilot scale. A small investment in comparative experimental studies will provide the necessary data to make an informed and economically sound decision for large-scale production.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Methoxy-4-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. 5-Methoxy-4-methylpyridine-3-boronic acid is a heterocyclic organic compound with potential applications in synthesis, yet its handling requires a thorough understanding of its potential hazards, which are inferred from its structural components: a pyridine ring and a boronic acid functional group. This guide provides a comprehensive, field-tested framework for its safe management in a laboratory setting, ensuring both personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust risk assessment can be constructed by evaluating its constituent parts and related molecules.

  • Boronic Acid Moiety : Boronic acids as a class are known to be irritants.[1] Exposure can cause skin, eye, and respiratory tract irritation.[2][3] Some studies have also highlighted that certain boronic acids may act as bacterial mutagens, necessitating careful handling to minimize exposure.[4] Although boric acid itself is generally considered low-risk, concentrated forms or related compounds can pose health hazards, including potential reproductive toxicity with chronic high-dose exposure.[1]

  • Pyridine Moiety : Pyridine and its derivatives can be hazardous. They are known for their potential to be absorbed through the skin and can be toxic to the liver, kidneys, and central nervous system.[5] Inhalation of pyridine-related fumes may lead to respiratory irritation, headaches, and dizziness.[6]

  • Anticipated Hazards for the Compound : Based on data from structurally similar compounds like 5-Methoxypyridine-3-boronic acid and 5-Methylpyridine-3-boronic acid, this chemical should be treated as, at minimum:

    • A skin irritant.[7]

    • A serious eye irritant.[7]

    • Potentially causing respiratory irritation, especially as a fine powder.[3][8]

    • Harmful if swallowed.[9]

Engineering Controls and Personal Protective Equipment (PPE)

Personal protective equipment is the final barrier between the researcher and a potential hazard; it should always be used in conjunction with robust engineering controls.[10]

Primary Engineering Control : All handling of this compound, particularly in its solid, powdered form, must be conducted within a certified chemical fume hood.[2][6] This minimizes the risk of inhaling airborne particulates. Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed.[9]

Personal Protective Equipment (PPE) Summary :

Protection TypeSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2]Protects against dust particles and accidental splashes, which can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2][6] Double-gloving is recommended.Prevents direct skin contact and irritation. Always inspect gloves for tears or punctures before use.[11]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[12]
Respiratory Protection A NIOSH-approved N95 (or better) respirator is recommended if handling the solid outside of a fume hood or if dust generation is unavoidable.[2]Prevents inhalation of fine particles that may cause respiratory tract irritation.[3][8]

Operational Handling and Disposal Workflow

A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key stages for managing this compound from procurement to disposal.

G Workflow for Safe Handling of this compound cluster_prep Pre-Operation cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Operation cluster_disposal Waste Management prep_sds Review SDS of Related Compounds prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid Compound (Minimize Dust) prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve post_decon Decontaminate Workspace and Equipment handle_dissolve->post_decon Complete Reaction post_wash Remove PPE and Wash Hands Thoroughly post_decon->post_wash waste_collect Collect Waste in Labeled, Sealed Hazardous Waste Container post_wash->waste_collect Segregate Waste waste_store Store in Designated Hazardous Waste Area waste_collect->waste_store waste_dispose Arrange for Professional Disposal via EHS waste_store->waste_dispose

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Protocols

Safe Handling Protocol
  • Preparation : Before handling, verify that the chemical fume hood has a current certification. Prepare your workspace by laying down absorbent bench paper. Don all required PPE as specified in the table above.

  • Aliquotting Solid : Conduct all weighing and transfers of the solid compound inside the fume hood. Use a spatula to carefully transfer the powder, avoiding actions that could generate dust. Keep the container closed when not in use.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly while stirring. This prevents clumping and splashing.

  • Post-Handling Decontamination : After use, wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[12]

  • Personal Decontamination : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[9]

Spill Response Protocol
  • Evacuate and Alert : If a large spill occurs, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[2]

  • Containment : For a small, manageable spill inside a fume hood, prevent the material from entering drains.[2]

  • Cleanup : Wearing your full PPE, cover the solid spill with an inert absorbent material to prevent it from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[2][12]

  • Final Decontamination : Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[2]

First Aid and Exposure Protocol
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3][8] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[13] Seek immediate medical attention.[8]

Storage and Disposal

Storage Plan

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Some related compounds recommend refrigeration and protection from light to maintain quality.[8]

  • Incompatibilities : Keep segregated from strong oxidizing agents, strong acids, and strong bases.[8][9]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[11]

  • Segregation : Do not mix this waste stream with other chemicals unless explicitly approved by your institution's EHS department.[11]

  • Containerization : Collect all solid and liquid waste in a chemically compatible, sealed container.[11]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and an "Irritant" hazard warning.[2]

  • Collection : Adhere to your institution's guidelines for hazardous waste accumulation and arrange for pickup by a licensed disposal company.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-methylpyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-4-methylpyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.